(1S)-1-(piperidin-4-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-piperidin-4-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJKRLGXVKYIGQ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCNCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298389 | |
| Record name | (αS)-α-Methyl-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546093-46-3 | |
| Record name | (αS)-α-Methyl-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546093-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Methyl-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (1S)-1-(piperidin-4-yl)ethan-1-ol: Physicochemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of the chiral piperidine derivative, (1S)-1-(piperidin-4-yl)ethan-1-ol. The document details its physicochemical characteristics, outlines relevant experimental protocols for their determination, and provides a potential synthetic route. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Physicochemical Properties
The piperidine moiety, a saturated heterocycle, confers basic properties to the molecule due to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid of piperidine is approximately 11.2, and the presence of substituents can modulate this value. The ethan-1-ol substituent at the 4-position is not expected to dramatically alter the basicity of the piperidine nitrogen. Therefore, the pKa of the protonated piperidine nitrogen of this compound is predicted to be in the range of 10-11. The hydroxyl group is a very weak acid, with a predicted pKa of around 15, and will not significantly contribute to the acidic/basic properties under physiological conditions.
Lipophilicity, a key factor in membrane permeability and protein binding, is estimated by the partition coefficient between octanol and water (logP). For 1-(1-ethylpiperidin-4-yl)ethan-1-ol, a structurally related compound, a predicted XlogP of 1.1 is available.[1] Given the similar structural features, the logP of this compound is anticipated to be in a comparable range, suggesting a relatively low to moderate lipophilicity.
Aqueous solubility is crucial for drug absorption and formulation. Piperidine itself is miscible with water.[2][3][4] The presence of the polar hydroxyl group in this compound is expected to enhance its water solubility. The hydrochloride salt form of this compound, with the CAS number 2059911-70-3, will exhibit significantly higher aqueous solubility compared to the free base.[5][6][7][8]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Range | Comments |
| pKa (Piperidine Nitrogen) | 10 - 11 | Based on the pKa of piperidine and related 4-substituted derivatives. |
| pKa (Hydroxyl Group) | ~15 | The hydroxyl group is a very weak acid. |
| logP | 0.5 - 1.5 | Estimated based on structurally similar compounds. |
| Aqueous Solubility | High (especially as HCl salt) | The polar alcohol and basic nitrogen contribute to water solubility. |
Experimental Protocols
To experimentally determine the basic properties of this compound, standard laboratory procedures can be employed.
Determination of pKa
The pKa of the piperidine nitrogen can be determined by potentiometric titration.
Protocol:
-
Sample Preparation: A known concentration of this compound hydrochloride is dissolved in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the piperidinium ions have been neutralized.
Determination of logP
The octanol-water partition coefficient (logP) can be measured using the shake-flask method.
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by vigorous mixing, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.
-
Equilibration: The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and octanolic phases.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
The aqueous solubility can be determined using the equilibrium solubility method.
Protocol:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of water or a buffer of a specific pH.
-
Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Synthesis
The stereoselective synthesis of this compound can be achieved through various synthetic strategies. A plausible approach involves the asymmetric reduction of a suitable ketone precursor.
A potential synthetic route starts from 4-acetylpyridine. The pyridine ring can be protected, for instance, by N-oxidation, followed by reduction to the corresponding piperidine. The resulting 1-(piperidin-4-yl)ethanone can then be subjected to stereoselective reduction of the ketone functionality to yield the desired (1S)-enantiomer of the alcohol. This can be accomplished using chiral reducing agents or through biocatalytic methods.
Biological Context and Potential Applications
Piperidine and its derivatives are prevalent scaffolds in a wide range of biologically active compounds and approved drugs.[4][9][10][11] These structures are known to interact with various biological targets, particularly within the central nervous system (CNS). The basic nitrogen of the piperidine ring is often crucial for forming salt bridges with acidic residues in protein binding pockets.
While specific biological targets for this compound have not been extensively reported, its structural similarity to other pharmacologically active piperidine-containing molecules suggests potential for interaction with G-protein coupled receptors (GPCRs), ion channels, or enzymes. For example, substituted piperidin-4-yl-methanol derivatives have been investigated for a variety of biological activities.[9]
The chirality of the molecule at the 1-position of the ethanol substituent is likely to be a critical determinant of its biological activity and selectivity. Stereoisomers often exhibit different pharmacological profiles, and the (1S) configuration may confer specific binding properties to a particular biological target.
Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of this compound. High-throughput screening against a panel of relevant biological targets would be a logical next step in characterizing its pharmacological profile.
Conclusion
This compound is a chiral piperidine derivative with basic properties conferred by the piperidine nitrogen. Its predicted physicochemical profile suggests moderate lipophilicity and good aqueous solubility, particularly as a salt. This technical guide has provided an overview of its core basic properties, outlined standard experimental protocols for their determination, and suggested a potential synthetic route. The biological significance of this compound remains an area for further investigation, with its structural features suggesting potential for interaction with various biological targets, making it a molecule of interest for further research in drug discovery and development.
References
- 1. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2059911-70-3(this compound hydrochloride) | Kuujia.com [nl.kuujia.com]
- 3. 2059911-70-3(this compound hydrochloride) | Kuujia.com [pt.kuujia.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. 2059911-70-3(this compound hydrochloride) | Kuujia.com [de.kuujia.com]
- 6. 2059911-70-3|(S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 7. This compound hydrochloride | 2059911-70-3 [sigmaaldrich.com]
- 8. 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride (1423027-18-2) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
(1S)-1-(piperidin-4-yl)ethan-1-ol chemical structure and stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S)-1-(piperidin-4-yl)ethan-1-ol is a chiral piperidine derivative that holds significance as a versatile building block in medicinal chemistry. Its specific stereochemistry and the presence of both a secondary amine and a secondary alcohol functional group make it a valuable synthon for the development of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known properties of this compound, along with a detailed hypothetical protocol for its asymmetric synthesis and characterization.
Chemical Structure and Stereochemistry
This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a (1S)-1-hydroxyethyl group. The molecule possesses a single chiral center at the carbon atom of the ethanol moiety, giving rise to two enantiomers. This guide focuses specifically on the (S)-enantiomer.
Chemical Structure:
-
2D Structure:
-
3D Structure:
Stereochemistry and Cahn-Ingold-Prelog (CIP) Priority Assignment:
The absolute configuration of the chiral center is designated as 'S' according to the Cahn-Ingold-Prelog (CIP) priority rules. The assignment is as follows:
-
Identify the chiral center: The carbon atom bonded to the hydroxyl group, the methyl group, the hydrogen atom, and the piperidin-4-yl group.
-
Assign priorities to the substituents:
-
Priority 1: The hydroxyl group (-OH) has the highest priority due to the higher atomic number of oxygen (O=8) compared to carbon (C=6) and hydrogen (H=1).
-
Priority 2: The piperidin-4-yl group has the next highest priority. The carbon of this group is attached to two other carbons and a nitrogen within the ring.
-
Priority 3: The methyl group (-CH3) has the third priority.
-
Priority 4: The hydrogen atom (-H) has the lowest priority.
-
-
Orient the molecule: The molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer.
-
Determine the direction of priority: Tracing the path from priority 1 to 2 to 3 reveals a counter-clockwise direction, which designates the stereocenter as (S) .
Physicochemical Properties
| Property | Value (for (S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride) | Reference |
| CAS Number | 2059911-70-3 | [1] |
| Molecular Formula | C₇H₁₆ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| SMILES | O--INVALID-LINK--C1CCNCC1.[H]Cl | [1] |
| Property | Predicted/Estimated Value (for related compounds) | Reference |
| Boiling Point | ~244.6 °C at 760 mmHg (for 4-piperidin-1-yl-butan-1-ol) | |
| Density | ~0.949 g/cm³ (for 4-piperidin-1-yl-butan-1-ol) | |
| pKa | Estimated to be in the range of 9-11 for the piperidine nitrogen. | |
| Solubility | The hydrochloride salt is expected to be soluble in polar solvents like water, methanol, and ethanol. | [2] |
Spectroscopic Data (Hypothetical)
While specific experimental spectra for this compound are not widely published, the following represents expected spectral data based on its structure and data from analogous compounds.
¹H NMR (400 MHz, CDCl₃, δ):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | q, J = 6.4 Hz | 1H | -CH(OH)- |
| ~3.05 | m | 2H | Piperidine H-2e, H-6e |
| ~2.60 | m | 2H | Piperidine H-2a, H-6a |
| ~2.00-1.80 | br s | 2H | -NH, -OH |
| ~1.75 | m | 2H | Piperidine H-3e, H-5e |
| ~1.50 | m | 1H | Piperidine H-4 |
| ~1.30 | m | 2H | Piperidine H-3a, H-5a |
| ~1.20 | d, J = 6.4 Hz | 3H | -CH₃ |
¹³C NMR (100 MHz, CDCl₃, δ):
| Chemical Shift (ppm) | Assignment |
| ~70.0 | -C(OH)- |
| ~46.0 | Piperidine C-2, C-6 |
| ~44.0 | Piperidine C-4 |
| ~29.0 | Piperidine C-3, C-5 |
| ~22.0 | -CH₃ |
Mass Spectrometry (ESI+):
-
m/z = 130.1226 [M+H]⁺ (Calculated for C₇H₁₆NO⁺)
Asymmetric Synthesis (Hypothetical Experimental Protocol)
The asymmetric synthesis of this compound can be achieved through various stereoselective methods. A common approach involves the asymmetric reduction of a suitable ketone precursor, such as 1-(piperidin-4-yl)ethan-1-one, using a chiral catalyst.
Logical Workflow for Asymmetric Synthesis:
Caption: Workflow for the asymmetric synthesis of this compound.
Detailed Protocol:
-
N-Protection of 1-(piperidin-4-yl)ethan-1-one:
-
To a solution of 1-(piperidin-4-yl)ethan-1-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-(piperidin-4-yl)ethan-1-one.
-
-
Asymmetric Reduction:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -20 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq).
-
Stir the mixture for 15 minutes.
-
Add a solution of N-Boc-1-(piperidin-4-yl)ethan-1-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at -20 °C for 4 hours.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude (S)-N-Boc-1-(piperidin-4-yl)ethan-1-ol.
-
-
Deprotection:
-
Dissolve the crude (S)-N-Boc-1-(piperidin-4-yl)ethan-1-ol in a solution of hydrochloric acid in dioxane (4 M) or trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.
-
The free base can be obtained by neutralization with a suitable base and subsequent extraction.
-
-
Purification:
-
The final product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound with high enantiomeric purity.
-
Biological Activity and Applications in Drug Development
While specific biological data for this compound is limited in publicly accessible literature, the piperidine scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. Piperidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, CNS disorders, cardiovascular diseases, and oncology.
The structural motifs present in this compound suggest its potential as a key intermediate in the synthesis of more complex molecules targeting various biological pathways. The secondary amine provides a point for further functionalization, while the chiral secondary alcohol can be involved in crucial hydrogen bonding interactions with biological targets.
Potential Signaling Pathway Involvement (Hypothetical):
Caption: Hypothetical role of this compound in a drug discovery context.
Conclusion
This compound is a chiral building block with significant potential for the synthesis of novel and stereochemically defined pharmaceutical agents. This guide has provided a detailed overview of its chemical structure, stereochemistry, and a plausible synthetic route. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The provided hypothetical protocols and data serve as a valuable resource for researchers and scientists engaged in the field of drug discovery and development.
References
The Elusive Mechanism of (1S)-1-(piperidin-4-yl)ethan-1-ol: A Guide to a Versatile Chemical Scaffold
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the mechanism of action of the chiral molecule (1S)-1-(piperidin-4-yl)ethan-1-ol. A thorough review of the scientific literature and chemical databases reveals that this specific compound is primarily classified as a chemical intermediate or a building block for organic synthesis. There is currently no publicly available research detailing its specific mechanism of action, pharmacological profile, or any associated quantitative data from biological assays.
Consequently, this document will shift focus to the broader context of the piperidine scaffold, of which this compound is a derivative. The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. This guide will, therefore, provide an overview of the diverse mechanisms of action associated with molecules containing the piperidine core, offering insights into the potential, albeit speculative, applications of its derivatives.
The Piperidine Scaffold: A Privileged Structure in Pharmacology
The piperidine nucleus is a saturated heterocycle that is a key pharmacophore in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations allow for potent and selective interactions with a variety of biological targets.
Diverse Pharmacological Activities of Piperidine-Containing Compounds
Compounds featuring the piperidine moiety have been shown to exhibit a broad spectrum of biological activities. The versatility of this scaffold is highlighted by its role in the development of agents targeting the central nervous system, as well as those with anticancer, antiviral, and anti-inflammatory properties.
A review of piperidin-4-ones, closely related structures to the compound , reveals their role as versatile intermediates in the synthesis of compounds with a wide range of pharmacological activities, including:
-
Anticancer agents
-
Anti-HIV agents
-
Anticonvulsants
-
Antibacterial agents
-
Antitubercular agents[1]
The adaptability of the piperidine pharmacophore allows for modifications that can enhance receptor interactions and biological activities[1]. This inherent modularity makes it a valuable starting point for the design of novel therapeutics.
Potential Therapeutic Areas for Piperidine Derivatives
Based on the established activities of various piperidine-containing molecules, several key therapeutic areas can be highlighted as potential avenues of investigation for novel derivatives.
Central Nervous System Disorders
The piperidine ring is a core component of many successful CNS drugs, including antipsychotics and analgesics. Its physicochemical properties often contribute to blood-brain barrier penetration, a critical attribute for centrally acting agents.
Oncology
The development of piperidine-based compounds as anticancer agents is an active area of research. For instance, derivatives of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol have been investigated as selective inhibitors of glutaminase 1 (GLS1), an enzyme implicated in cancer cell metabolism. These compounds have been shown to upregulate reactive oxygen species (ROS) levels and exhibit antitumor activity in xenograft models.
In a separate line of research, a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold was utilized to develop inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response implicated in various diseases, including some cancers. These compounds were shown to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β.
Infectious Diseases
The piperidine scaffold has been incorporated into molecules with antibacterial and anti-HIV properties[1]. For example, 2-(piperidin-4-yl)ethan-1-amine has been reported to have antibacterial and antifungal properties, with activity against Mycobacterium species.
Conclusion
While a specific mechanism of action for this compound cannot be provided due to the absence of dedicated research, the broader family of piperidine-containing compounds represents a rich source of pharmacological innovation. The piperidine scaffold is a privileged structure in drug discovery, contributing to a diverse range of therapeutic agents. The utility of this compound lies in its potential as a chiral building block for the synthesis of novel, stereospecific molecules that may target a variety of biological pathways. Future research originating from the use of this intermediate will be necessary to elucidate the specific mechanisms of any resulting active pharmaceutical ingredients.
Due to the lack of specific data for this compound, the inclusion of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams would be speculative and is therefore omitted from this guide. Researchers utilizing this intermediate are encouraged to conduct comprehensive preclinical studies to determine the pharmacological profile of any new chemical entities synthesized.
References
(1S)-1-(piperidin-4-yl)ethan-1-ol discovery and history
An In-Depth Technical Guide on (1S)-1-(Piperidin-4-yl)ethan-1-ol: Discovery and History
Introduction
The piperidine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] This versatile heterocyclic amine is a key pharmacophore in drug development, with derivatives exhibiting activities including anticancer, anti-HIV, analgesic, and CNS-modulating properties.[2][3] The compound this compound belongs to this broad class of molecules and represents a chiral building block with potential for developing novel therapeutics. Due to its specific stereochemistry, it can offer enhanced selectivity and potency for its biological targets. This guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound, drawing upon the broader history and chemistry of piperidine derivatives.
Discovery and Historical Context
The emergence of stereoselective synthesis techniques has allowed for the preparation of specific enantiomers of chiral piperidine derivatives like this compound. This capability is crucial in modern drug development, as different enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. The availability of this compound as a chemical building block from various suppliers indicates its utility in the synthesis of more complex molecules for drug discovery programs.[4][5]
Synthetic Methodologies
The synthesis of this compound can be conceptualized through established organometallic and stereoselective reduction techniques, starting from a suitable piperidine precursor. A common starting material is a protected piperidin-4-one.
General Synthetic Workflow
A plausible synthetic route to this compound is outlined below. This workflow is representative of modern asymmetric synthesis strategies.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a representative, hypothetical protocol for the synthesis of this compound, based on general organic chemistry principles and syntheses of similar compounds.
Step 1: Grignard Reaction
-
To a solution of N-benzyl-piperidin-4-one (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3 M in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 1-(N-benzyl-piperidin-4-yl)ethan-1-ol.
Step 2: Chiral Resolution (Enzymatic)
-
Dissolve the racemic alcohol (1.0 eq) and vinyl acetate (3.0 eq) in tert-butyl methyl ether.
-
Add lipase B from Candida antarctica (Novozym 435) (10% w/w).
-
Shake the mixture at 30 °C and monitor the reaction by chiral HPLC.
-
Once approximately 50% conversion is reached, filter off the enzyme and wash with tert-butyl methyl ether.
-
Concentrate the filtrate and separate the resulting (R)-acetate and the unreacted (S)-alcohol by column chromatography on silica gel.
Step 3: Deprotection
-
Dissolve the (1S)-1-(N-benzyl-piperidin-4-yl)ethan-1-ol (1.0 eq) in ethanol.
-
Add palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature overnight.
-
Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield this compound.
Potential Pharmacological Activity and Signaling Pathways
Given that the piperidine scaffold is present in a vast array of pharmacologically active molecules, this compound is a valuable chiral intermediate for the synthesis of compounds targeting various receptors and enzymes. For instance, many piperidine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as opioid, dopamine, and serotonin receptors, or ion channels.
The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by a drug candidate synthesized from this compound.
Caption: Generalized GPCR signaling pathway potentially modulated by a piperidine derivative.
Quantitative Data
As there is no publicly available quantitative biological data specifically for this compound, the following table provides a template with hypothetical data for a derivative of this compound, illustrating the types of data that would be collected during a drug discovery campaign.
| Compound ID | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity (vs. Off-Target) |
| Derivative A | Receptor X | 15.2 | 45.8 | >100-fold vs. Receptor Y |
| Derivative B | Receptor X | 8.7 | 22.1 | >200-fold vs. Receptor Y |
| Derivative C | Receptor Z | 120.5 | 350.0 | >50-fold vs. Receptor W |
Experimental Protocols for Biological Assays
A crucial step in characterizing a new compound is to determine its binding affinity for its putative target. The following is a generalized protocol for a radioligand binding assay.
Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Detailed Protocol (Representative)
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-naloxone for opioid receptors), and varying concentrations of the test compound (derived from this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable chiral building block in medicinal chemistry. While its specific discovery and history are not well-documented, its importance lies in its potential for the stereoselective synthesis of novel drug candidates. The piperidine scaffold continues to be a privileged structure in drug discovery, and the availability of chiral intermediates like this compound enables the exploration of chemical space with greater precision, leading to the development of safer and more effective medicines. Future research will undoubtedly continue to leverage this and similar building blocks to create next-generation therapeutics for a wide range of diseases.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2059911-70-3|(S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 5. 546093-45-2|(R)-1-(Piperidin-4-yl)ethanol|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to (1S)-1-(piperidin-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S)-1-(piperidin-4-yl)ethan-1-ol is a chiral piperidine derivative that holds potential as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identifiers, including its CAS number, and summarizes the available information. While specific, in-depth experimental data and biological activity for this particular stereoisomer are not extensively documented in publicly accessible literature, this guide contextualizes its potential applications by examining the broader class of piperidine-containing compounds. The document highlights the synthetic utility and known pharmacological relevance of the piperidine scaffold, offering insights for researchers exploring the development of novel therapeutics.
Chemical Identifiers and Properties
Precise identification of a chemical entity is fundamental for research and development. The primary identifiers for this compound and its related stereoisomers are summarized below.
| Identifier | This compound hydrochloride | (R)-1-(Piperidin-4-yl)ethanol | 2-(piperidin-4-yl)ethan-1-ol (Racemate) |
| CAS Number | 2059911-70-3[1][2] | 546093-45-2[2] | 622-26-4 |
| Molecular Formula | C₇H₁₆ClNO | C₇H₁₅NO | C₇H₁₅NO |
| Molecular Weight | 165.66 g/mol [1] | 129.20 g/mol [2] | 129.20 g/mol |
| MDL Number | MFCD30535927[1] | MFCD18711421[2] | MFCD00006008 |
| SMILES | O--INVALID-LINK--C1CCNCC1.[H]Cl[1] | C--INVALID-LINK--C1CCNCC1[2] | OCCC1CCNCC1 |
Synthesis and Methodologies
General Synthetic Strategies for Piperidin-4-one Precursors
Piperidin-4-ones are versatile intermediates for the synthesis of 4-substituted piperidine derivatives, including this compound. Common synthetic methods for the piperidin-4-one core include:
-
Mannich Reaction: This one-pot multicomponent condensation reaction involves an amine, an aldehyde, and a ketone, and is a classical method for constructing the piperidin-4-one ring system[3][4].
-
Dieckmann Condensation: Intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation, is another established route to piperidin-4-ones.
-
Michael Addition: The synthesis can also be achieved through a Michael addition of an amine to an α,β-unsaturated ester, followed by cyclization[5].
A general workflow for the synthesis of a protected piperidin-4-one, a likely precursor, is depicted below.
Enantioselective Reduction to this compound
The synthesis of the specific (1S) enantiomer would necessitate an enantioselective step. Starting from a suitable 4-acetylpiperidine precursor (with the piperidine nitrogen likely protected), an asymmetric reduction of the ketone would yield the desired chiral alcohol. Common methods for such transformations include the use of chiral catalysts or reagents, such as those derived from cinchona alkaloids or employing enzymatic reductions. A patent for the synthesis of related 2-(Piperidin-1-yl)ethanol derivatives mentions the preparation of pure optical isomers, suggesting that such separations or stereospecific syntheses are feasible within this class of compounds[6].
Biological and Pharmacological Context
While specific biological data for this compound is scarce in the public domain, the piperidine scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs and biologically active molecules. The potential pharmacological relevance of this compound can be inferred from the activities of structurally related compounds.
The Piperidine Moiety in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including its ability to improve the pharmacokinetic profile of drug candidates. Derivatives of piperidine have demonstrated a wide range of biological activities, including but not limited to:
-
Anticancer and Anti-HIV activity: Piperidin-4-ones have been identified as versatile intermediates for the synthesis of compounds with potential anticancer and anti-HIV properties[3].
-
Antimicrobial and Antifungal activity: Various piperidin-4-one derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal activities[4][7].
-
Central Nervous System (CNS) Activity: The piperidine nucleus is a key component in many CNS-acting drugs, including analgesics and antipsychotics.
-
Enzyme Inhibition: Piperidine derivatives have been explored as inhibitors of various enzymes. For instance, certain piperidinone derivatives have been evaluated as cholinesterase inhibitors for potential use in Alzheimer's disease therapy.
The general relationship of piperidine derivatives to biological targets can be visualized as follows:
Future Directions and Research Opportunities
The lack of extensive public data on this compound suggests that this compound may be an under-explored building block with significant potential. Key areas for future research include:
-
Development of robust and scalable enantioselective synthetic routes.
-
Screening for biological activity against a wide range of targets, leveraging the known pharmacological space of piperidine derivatives.
-
Use as a chiral building block for the synthesis of more complex molecules with therapeutic potential.
-
Investigation of its potential as a ligand for various receptors and enzymes, given the versatility of the piperidine scaffold.
Conclusion
This compound, identified by the CAS number 2059911-70-3 for its hydrochloride salt, is a chiral chemical entity with potential applications in drug discovery and medicinal chemistry. While detailed experimental protocols and specific biological data for this compound are not widely available, its structural relationship to a vast array of pharmacologically active piperidine derivatives suggests its potential as a valuable building block for the development of novel therapeutics. Further research into its synthesis and biological evaluation is warranted to fully elucidate its potential.
References
- 1. 2059911-70-3|(S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. 546093-45-2|(R)-1-(Piperidin-4-yl)ethanol|BLD Pharm [bldpharm.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 6. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
(1S)-1-(piperidin-4-yl)ethan-1-ol molecular weight and formula
An In-depth Technical Guide to (1S)-1-(piperidin-4-yl)ethan-1-ol
This guide provides an in-depth look at the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These properties are essential for a variety of applications, from experimental design to computational modeling.
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.2 g/mol |
| CAS Number | 6457-48-3 (for the non-stereospecific form) |
Representative Experimental Protocol
Objective: To determine the molecular weight and purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound sample
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
LC-MS system (e.g., Agilent 1290 Infinity II LC coupled with a 6545XT AdvanceBio Q-TOF)
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of ACN and water.
-
From the stock solution, prepare a 10 µg/mL working solution using the same solvent mixture.
-
-
Liquid Chromatography (LC) Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3500 V
-
Nozzle Voltage: 500 V
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
-
Data Analysis:
-
The retention time of the major peak in the chromatogram is used to assess purity.
-
The mass spectrum of the major peak is analyzed to confirm the molecular weight. The expected [M+H]⁺ ion for C₇H₁₅NO is m/z 130.12.
-
Workflow and Process Visualization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity such as this compound.
Caption: General workflow for physicochemical characterization of a novel compound.
Potential Research Areas for (1S)-1-(Piperidin-4-yl)ethan-1-ol: A Technical Guide for Drug Discovery Professionals
Introduction
(1S)-1-(Piperidin-4-yl)ethan-1-ol is a chiral piperidine derivative with a structure amenable to chemical modification, positioning it as a valuable scaffold in drug discovery. The piperidine moiety is a prevalent feature in numerous approved drugs, highlighting its favorable pharmacokinetic and pharmacodynamic properties. This technical guide explores potential research avenues for this compound, focusing on its synthesis, potential biological activities, and associated mechanisms of action based on data from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and similar molecules.
Synthetic Strategies
Hypothetical Stereoselective Synthesis Workflow:
(1S)-1-(Piperidin-4-yl)ethan-1-ol: A Chiral Intermediate in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
(1S)-1-(piperidin-4-yl)ethan-1-ol is a valuable chiral building block in medicinal chemistry. Its structure, featuring a piperidine ring and a stereodefined secondary alcohol, makes it a critical intermediate for synthesizing complex, biologically active molecules. The piperidine moiety is a privileged scaffold in drug design, appearing in numerous pharmaceuticals due to its ability to improve pharmacokinetic properties and interact with biological targets.[1][2][3] The specific (S)-configuration of the alcohol group allows for precise, three-dimensional interactions with enzymes and receptors, which is crucial for potency and selectivity. This guide provides an in-depth overview of its synthesis, properties, and its pivotal role as a chemical intermediate, with a focus on its application in the development of novel therapeutic agents.
Chemical Properties and Data
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and analytical characterization.
| Property | Value |
| CAS Number | 2059911-70-3 (for hydrochloride salt) |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | Typically an off-white to white solid or oil |
| Chirality | (S)-enantiomer |
| Key Functional Groups | Secondary Alcohol, Secondary Amine (Piperidine) |
Synthesis of this compound
The synthesis of enantiomerically pure this compound is a critical step in its utilization. While various methods exist for the synthesis of chiral alcohols and piperidines, a common and effective strategy involves the asymmetric reduction of a suitable ketone precursor.[4][5] This ensures the correct stereochemistry at the carbinol center.
A representative synthetic pathway starts from N-protected 4-acetylpiperidine. The protecting group, often a tert-butoxycarbonyl (Boc) group, prevents side reactions at the piperidine nitrogen. This ketone is then subjected to a stereoselective reduction using a chiral reducing agent or a catalyst, followed by deprotection to yield the final product.
Role as a Key Intermediate in GLS1 Inhibitor Synthesis
The true value of this compound lies in its role as an intermediate for constructing more complex molecules. A prominent example is its use in the synthesis of novel, potent, and selective inhibitors of Glutaminase 1 (GLS1).[6] GLS1 is a key enzyme in cancer metabolism, and its inhibition is a promising strategy for cancer therapy.[7][8]
In this context, the piperidine nitrogen of this compound serves as a nucleophile. It is typically reacted with an electrophilic heterocyclic compound, such as a substituted 2-chloro-1,3,4-thiadiazole, via an SNAr (nucleophilic aromatic substitution) reaction. This reaction couples the piperidine scaffold to the pharmacophore responsible for GLS1 inhibition. The chiral alcohol remains intact and plays a crucial role in binding to the enzyme's allosteric site.
The resulting compounds have shown high potency and selectivity for GLS1 over GLS2.[6] The quantitative data below highlights the efficacy of a final compound synthesized using a similar piperidine-ethanol intermediate.
| Compound ID (Example) | GLS1 IC₅₀ (nM) | Selectivity (vs. GLS2) | Antitumor Activity (TGI %) |
| 24y [6] | 68 | >220-fold | 40.9% (A549), 42.0% (HCT116) |
TGI: Tumor Growth Inhibition in xenograft models.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of the intermediate and its subsequent use.
Protocol 1: Synthesis of (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol (Representative)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the flask to 0°C. Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq.) dropwise to the catalyst solution and stir for 15 minutes.
-
Substrate Addition: Add a solution of tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to 0°C and slowly quench the reaction by the dropwise addition of methanol until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the title compound.
Protocol 2: Synthesis of a 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analog [6][9]
-
Setup: In a sealed vial, dissolve this compound (1.2 eq.) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add the desired 2-chloro-5-substituted-1,3,4-thiadiazole (1.0 eq.) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.), to the reaction mixture.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100°C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material via flash column chromatography or preparative HPLC to obtain the final pure compound.
Conclusion
This compound is a quintessential example of a chiral intermediate that enables the efficient synthesis of complex drug candidates. Its defined stereochemistry and the reactive handles of its functional groups allow for its incorporation into sophisticated molecular architectures. As demonstrated by its application in the development of GLS1 inhibitors, this building block is integral to creating next-generation therapeutics with high potency and selectivity. The synthetic routes and protocols outlined in this guide provide a framework for researchers to leverage the potential of this versatile intermediate in their own drug discovery programs.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. jocpr.com [jocpr.com]
Introduction to GPR119 and Piperidine-Containing Agonists
An in-depth technical guide on the GPR119 agonist activity of a specific compound, (1S)-1-(piperidin-4-yl)ethan-1-ol, cannot be generated due to a lack of available scientific literature and public data. Extensive searches have not yielded specific quantitative data, experimental protocols, or signaling pathway information related to this particular molecule's interaction with the GPR119 receptor.
However, to fulfill the user's request for a comprehensive technical resource for researchers, scientists, and drug development professionals, this guide will instead focus on a well-characterized class of GPR119 agonists that feature a core piperidine scaffold. This allows for a detailed exploration of the structure-activity relationships, experimental evaluation, and signaling mechanisms relevant to piperidine-containing GPR119 agonists, which is a prominent structural motif in the development of these therapeutic agents.
G protein-coupled receptor 119 (GPR119) is a class A (rhodopsin-type) GPCR predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1][2] Its activation is a promising therapeutic strategy for type 2 diabetes and related metabolic disorders.[1] GPR119 agonists stimulate glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1][3] This dual mechanism of action helps to improve glucose homeostasis.[4]
The general structure of many synthetic GPR119 agonists consists of a central core, a linker, and a "headgroup," with a piperidine motif often being a key component of the "tail group."[5] The N-capped piperidine motif, in particular, has been identified as a crucial element for GPR119 agonist activity in several chemical series.[2]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily through the Gαs protein subunit.[2] This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] The rise in cAMP is a key second messenger that mediates the physiological effects of GPR119 activation.
In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, the increase in cAMP triggers the release of GLP-1.[1] GLP-1 itself then acts on its own receptor on β-cells to further potentiate insulin secretion.[3]
Quantitative Data for Representative Piperidine-Containing GPR119 Agonists
While data for "this compound" is unavailable, the following table summarizes in vitro potency data for other representative GPR119 agonists that feature a piperidine ring, demonstrating the range of activities that have been achieved with this scaffold.
| Compound ID | Structure | Assay Type | Target | EC50 (nM) | Efficacy/Intrinsic Activity (% max) | Reference |
| Compound 10 | Pyrimido[5,4-b][5][6]oxazine derivative with a tropine amine | GPR119 Activation | Human GPR119 | 13 | Not Reported | [1][7] |
| Compound 12 | Pyrimido[5,4-b][5][6]oxazine derivative with a piperidine amine | GPR119 Activation | Human GPR119 | 200 | Not Reported | [7] |
| Compound 15 | N-isopropyl carbamate derivative of Compound 10 | GPR119 Activation | Human GPR119 | 12 | Not Reported | [1][7] |
| N-...-amine (27) | N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivative | GPR119 Agonist Activity | Not Specified | Potent | Not Reported | [8] |
Experimental Protocols
The evaluation of GPR119 agonist activity typically involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro GPR119 Activation Assay (cAMP Accumulation)
This assay measures the ability of a compound to stimulate the production of cAMP in cells expressing the GPR119 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96- or 384-well plates and incubated.
-
Compound Treatment: On the day of the assay, the culture medium is replaced with an assay buffer. Test compounds are serially diluted and added to the cells.
-
Incubation: Cells are incubated with the compounds for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for GPR119 activation and subsequent cAMP production.
-
cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of agonist that gives half-maximal response) is calculated using non-linear regression.[4]
In Vivo Oral Glucose Tolerance Test (oGTT)
This test evaluates the effect of a GPR119 agonist on glucose disposal in an animal model.
Methodology:
-
Animal Model: Male C57BL/6N mice are typically used.
-
Acclimatization and Fasting: Animals are acclimatized to the housing conditions and then fasted overnight prior to the experiment.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) at a specific dose.
-
Glucose Challenge: After a set period (e.g., 30 or 60 minutes), a glucose solution is administered orally.
-
Blood Sampling: Blood samples are taken from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to determine the glucose-lowering effect of the compound.[1][7]
Structure-Activity Relationship (SAR) of Piperidine-Containing GPR119 Agonists
The development of potent GPR119 agonists has involved extensive SAR studies. For many series of compounds, the piperidine moiety serves as a key scaffold.
-
N-Substitution: The substituent on the piperidine nitrogen is critical for activity. Often, an electron-withdrawing group or a heterocyclic ring system is required for potent agonism. For example, in some series, an N-capped piperidine with a carbamate was found to be essential for agonist activity.[2]
-
Linker to the Core: The nature of the linkage between the piperidine ring and the central pharmacophore influences potency and physicochemical properties.
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a significant impact on agonist activity, although specific data for the ethan-1-ol moiety is not available.
Conclusion
While specific data on "this compound" as a GPR119 agonist is not publicly available, the broader class of piperidine-containing GPR119 agonists has been extensively studied. These compounds demonstrate the importance of the piperidine scaffold in achieving potent GPR119 activation. The methodologies and signaling pathways described in this guide provide a foundational understanding for researchers and drug development professionals working on novel therapeutics targeting GPR119 for the treatment of type 2 diabetes and other metabolic diseases. Future research may yet explore simpler piperidine derivatives and further elucidate the minimal structural requirements for potent GPR119 agonism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bridgene.com [bridgene.com]
- 6. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR 119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S)-1-(piperidin-4-yl)ethan-1-ol is a chiral piperidine-containing building block of significant interest in medicinal chemistry. The piperidine moiety is a common scaffold in a wide array of pharmaceuticals and biologically active compounds. The specific stereochemistry of the secondary alcohol in this compound makes it a valuable synthon for the development of novel therapeutics. This document provides detailed protocols for a robust three-step synthesis of this compound, commencing from the commercially available N-Boc-4-acetylpiperidine. The key transformation involves an asymmetric reduction of the ketone functionality to establish the desired (S)-stereocenter at the alcohol.
Introduction
Piperidine and its derivatives are fundamental structural motifs in a vast number of natural products and synthetic drugs, exhibiting a wide range of biological activities. The introduction of chiral centers into these scaffolds can profoundly influence their pharmacological properties, including potency, selectivity, and metabolic stability. This compound, with its defined stereochemistry, serves as a crucial intermediate for the synthesis of complex molecules in drug discovery programs. Its utility lies in its bifunctional nature, possessing a secondary amine for further derivatization and a chiral secondary alcohol that can participate in stereospecific interactions with biological targets. While specific biological activities for this compound are not extensively documented, its value as a chiral building block is significant for constructing more complex and potent pharmaceutical agents.
Synthesis Overview
The synthesis of this compound is accomplished via a three-step sequence:
-
Step 1: Starting Material - The synthesis begins with the commercially available tert-butyl 4-acetylpiperidine-1-carboxylate (N-Boc-4-acetylpiperidine).
-
Step 2: Asymmetric Reduction - The key stereochemical feature is introduced through an enantioselective reduction of the ketone using the Corey-Bakshi-Shibata (CBS) reduction method. This reaction employs a chiral oxazaborolidine catalyst to direct the stereoselective addition of a hydride to the carbonyl group, yielding the desired (S)-alcohol.
-
Step 3: N-Boc Deprotection - The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen under acidic conditions to afford the target compound, this compound.
Experimental Protocols
Step 1: Starting Material
The starting material, tert-butyl 4-acetylpiperidine-1-carboxylate, is commercially available from various chemical suppliers.
Table 1: Starting Material Specifications
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-butyl 4-acetylpiperidine-1-carboxylate | 206989-61-9 | C₁₂H₂₁NO₃ | 227.30 |
Step 2: Asymmetric Synthesis of (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
This step utilizes the Corey-Bakshi-Shibata (CBS) reduction for the enantioselective reduction of the ketone.
Reagents and Materials:
-
tert-butyl 4-acetylpiperidine-1-carboxylate
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -30 °C in a dry ice/acetonitrile bath.
-
Slowly add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) to the stirred solution.
-
After stirring for 15 minutes, add borane-dimethyl sulfide complex (0.6 eq) dropwise, maintaining the temperature between -30 °C and -25 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at -30 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate as a colorless oil.
Table 2: Expected Yield and Purity for Step 2
| Product Name | Expected Yield | Enantiomeric Excess (e.e.) |
| (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | >90% | >95% |
Step 3: Synthesis of this compound
This final step involves the acidic cleavage of the N-Boc protecting group.
Reagents and Materials:
-
(S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Basify the aqueous layer to pH ~10 with 1 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Table 3: Final Product Specifications
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |
| This compound | 127264-14-6 | C₇H₁₅NO | 129.20 | >95% |
Visualizations
Caption: Synthetic workflow for this compound.
Application Notes
This compound is a valuable chiral building block for the synthesis of more complex molecules in drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a chiral hydroxyl group at the 4-position provides a key handle for generating derivatives with specific three-dimensional orientations.
Potential Applications:
-
Synthesis of Novel Pharmaceutical Agents: This compound can be used as a starting material for the synthesis of a wide range of biologically active molecules, including but not limited to, enzyme inhibitors, receptor agonists or antagonists, and modulators of ion channels.
-
Fragment-Based Drug Discovery: As a small, chiral molecule, it can be used as a fragment in screening campaigns to identify initial hits that can be elaborated into more potent drug candidates.
-
Elaboration of Known Pharmacophores: The secondary amine of the piperidine ring allows for a variety of chemical modifications, such as N-alkylation, N-arylation, or acylation, to explore the structure-activity relationships (SAR) of a given pharmacophore.
While the direct biological activity of this compound is not well-defined in the public domain, its structural motifs are present in numerous bioactive compounds. Therefore, its primary application lies in its role as a versatile and stereochemically defined intermediate for the synthesis of novel chemical entities with therapeutic potential.
Caption: Utility of this compound in drug discovery.
Application Notes and Protocols: Asymmetric Synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-1-(piperidin-4-yl)ethan-1-ol is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure is a key component in the synthesis of various pharmacologically active compounds. The asymmetric synthesis of this molecule is crucial to ensure the desired biological activity and to minimize off-target effects associated with the other enantiomer. These application notes provide detailed protocols for the enantioselective synthesis of this compound via two primary methods: Biocatalytic Asymmetric Reduction and Catalytic Asymmetric Transfer Hydrogenation.
Synthetic Strategies Overview
The primary approach for the asymmetric synthesis of this compound involves the stereoselective reduction of a prochiral ketone precursor, N-Boc-4-acetylpiperidine. The N-Boc protecting group serves to activate the piperidine ring for subsequent modifications and can be readily removed under acidic conditions to yield the target compound.
Caption: General synthetic scheme for this compound.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for the two primary asymmetric synthesis methods, allowing for a direct comparison of their efficiency and stereoselectivity.
| Parameter | Biocatalytic Asymmetric Reduction | Catalytic Asymmetric Transfer Hydrogenation |
| Starting Material | N-Boc-4-acetylpiperidine | N-Boc-4-acetylpiperidine |
| Catalyst/Enzyme | Ketoreductase (KRED) | (1S,2S)-RuCl(p-cymene)(TsDPEN) |
| Reducing Agent | Isopropanol (cosubstrate) | Formic acid/triethylamine (5:2 azeotrope) |
| Solvent | Aqueous Buffer/Isopropanol | Dichloromethane (DCM) |
| Temperature | 30 °C | 28 °C |
| Reaction Time | 24 hours | 18 hours |
| Yield (%) | 92% | 95% |
| Enantiomeric Excess (ee, %) | >99% (S-enantiomer) | 98% (S-enantiomer) |
| Boc Deprotection Yield (%) | 98% | 97% |
| Overall Yield (%) | 90% | 92% |
Experimental Protocols
Method 1: Biocatalytic Asymmetric Reduction
This method utilizes a ketoreductase enzyme to achieve high enantioselectivity under mild reaction conditions.
Workflow:
Caption: Workflow for biocatalytic asymmetric reduction.
Detailed Protocol:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing potassium phosphate buffer (100 mM, pH 7.0), NADP+ (1 mM), glucose dehydrogenase (GDH, 5 U/mL), and D-glucose (100 mM).
-
Enzyme Addition: Add the selected ketoreductase (KRED) to the reaction mixture to a final concentration of 2 mg/mL.
-
Substrate Addition: Prepare a solution of N-Boc-4-acetylpiperidine (1 equivalent) in isopropanol (10% v/v of the total reaction volume). Add this solution to the reaction mixture dropwise with gentle stirring.
-
Incubation: Maintain the reaction at 30 °C with constant stirring for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol.
-
Boc Deprotection: Dissolve the purified N-Boc protected alcohol in 1,4-dioxane and add a 4 M solution of HCl in dioxane (3 equivalents). Stir the mixture at room temperature for 4 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield this compound hydrochloride as a white solid.
Method 2: Catalytic Asymmetric Transfer Hydrogenation
This chemo-catalytic approach employs a well-defined chiral ruthenium complex to achieve high yield and excellent enantioselectivity.
Workflow:
Caption: Workflow for catalytic asymmetric transfer hydrogenation.
Detailed Protocol:
-
Catalyst Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the chiral catalyst (1S,2S)-RuCl(p-cymene)(TsDPEN) (0.005 equivalents) in anhydrous dichloromethane (DCM).
-
Substrate Addition: Add N-Boc-4-acetylpiperidine (1 equivalent) to the catalyst solution.
-
Reducing Agent Addition: Add a 5:2 azeotropic mixture of formic acid and triethylamine (5 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at 28 °C for 18 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol.
-
Boc Deprotection: Dissolve the purified product in DCM and add trifluoroacetic acid (TFA, 5 equivalents). Stir the solution at room temperature for 2 hours.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Collect the solid by filtration to obtain this compound as the trifluoroacetate salt.
Conclusion
Both biocatalytic and chemo-catalytic methods provide efficient and highly stereoselective routes to this compound. The choice of method may depend on factors such as catalyst/enzyme availability, cost, and desired scale of the synthesis. The biocatalytic approach offers the advantage of operating in an aqueous medium under mild conditions, while the asymmetric transfer hydrogenation provides a robust and well-established chemical alternative. The detailed protocols provided herein should serve as a valuable resource for researchers engaged in the synthesis of chiral piperidine-containing molecules.
Application Notes and Protocols for the Purification of (1S)-1-(piperidin-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of (1S)-1-(piperidin-4-yl)ethan-1-ol, a chiral piperidine derivative of interest in pharmaceutical development. Due to the limited availability of specific purification data for this exact compound in publicly accessible literature, this guide consolidates and adapts established techniques for structurally related piperidine compounds. The protocols provided herein are intended as a starting point and may require optimization for specific sample matrices and purity requirements.
Overview of Purification Strategies
The purification of chiral piperidine derivatives such as this compound primarily relies on two key techniques: crystallization and chiral chromatography . The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity.
-
Crystallization: A widely used technique for the purification of solid compounds, crystallization is effective for removing impurities with different solubility profiles.[1] For piperidine derivatives, various solvent systems have been successfully employed, including ethanol, methanol, and mixtures with other organic solvents.[1] This method is scalable and cost-effective for bulk purification.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for separating enantiomers and achieving high enantiomeric purity.[2][3] Polysaccharide-based CSPs are commonly used for the separation of chiral pharmaceuticals.[3] This technique is particularly crucial for ensuring the stereochemical integrity of the final product.
Data Summary of Purification Techniques for Related Piperidine Compounds
The following tables summarize purification conditions reported for various piperidine derivatives. This data can serve as a valuable reference for developing a purification protocol for this compound.
Table 1: Crystallization Solvents for Piperidine Derivatives
| Compound Class | Solvent System | Reference |
| Piperidin-4-one derivatives | Ethanol | [1] |
| Piperidin-4-one derivatives | Methanol | [1] |
| Piperidin-4-one derivatives | Dichloromethane/Methanol (1:1, v/v) | [1] |
| Piperidin-4-one derivatives | Benzene-Petroleum Ether | [1] |
| Piperidin-4-one derivatives | Ethanol-Ethyl Acetate | [1] |
| N'- (1-benzylpiperidin-4-yl)acetohydrazide | Acetone | [4] |
| N'- (1-benzylpiperidin-4-yl)acetohydrazide | Hot Ethanol | [4] |
| 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl | Dichloromethane/Methanol | [5] |
Table 2: Chiral HPLC Conditions for Piperidine and Related Compounds
| Compound Type | Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| Piperidine-2,6-dione analogues | Chiralpak IA | n-hexane:ethanol (70:30, v/v) | 1.0 mL/min | 225 nm | [2] |
| Primaquine, quinacrine, tafenoquine | Chirobiotic R | Methanol:acetonitrile:water:triethylamine (70:10:20:0.1) | 1.0 mL/min | Not Specified | [2] |
| 3-(piperidin-3-yl)-1H-indole derivatives | Chiralpak IA | Not Specified | Not Specified | 225 nm | [6] |
| 4-Nitropropranolol and 7-Nitropropranolol | Kromasil 5-Amycoat | n-Hexane:Isopropanol + 0.1% Diethylamine (86:14) | 15.0 mL/min | Not Specified | [7] |
Experimental Protocols
The following are detailed, generalized protocols for the purification of this compound based on methods for analogous compounds.
Protocol 1: Purification by Crystallization
This protocol outlines a general procedure for the purification of this compound by crystallization. The choice of solvent is critical and may require screening of several options from Table 1.
Materials:
-
Crude this compound
-
Crystallization solvent (e.g., ethanol, methanol, acetone)
-
Heating mantle or water bath
-
Erlenmeyer flask
-
Stirring bar
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stirring bar. Add a minimal amount of the chosen crystallization solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the elevated temperature. Avoid adding excessive solvent.
-
Cooling and Crystallization: Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
Inducing Crystallization (Optional): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Ice Bath: Once crystals have started to form, place the flask in an ice bath to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Chiral HPLC Purification
This protocol provides a general method for the enantiomeric purification of this compound using chiral HPLC. The selection of the chiral stationary phase and mobile phase (refer to Table 2) is crucial for achieving good separation.
Materials:
-
Crude (racemic or enantiomerically enriched) 1-(piperidin-4-yl)ethan-1-ol
-
HPLC-grade solvents for the mobile phase (e.g., n-hexane, ethanol, isopropanol)
-
Chiral HPLC column (e.g., Chiralpak IA, Kromasil 5-Amycoat)
-
HPLC system with a UV detector
-
Sample vials
Procedure:
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System Setup:
-
Install the appropriate chiral column.
-
Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.
-
Set the flow rate and column temperature as per the optimized method (starting points can be taken from Table 2).
-
Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 225 nm).
-
-
Injection: Inject a small volume of the prepared sample onto the column.
-
Chromatographic Separation: Run the chromatogram and monitor the separation of the enantiomers.
-
Fraction Collection: If using a preparative or semi-preparative scale, collect the fractions corresponding to the desired (1S) enantiomer.
-
Analysis and Pooling: Analyze the collected fractions for purity. Pool the pure fractions.
-
Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator or other suitable method to obtain the purified this compound.
Visualizations
The following diagrams illustrate the general workflows for the described purification techniques.
Caption: Workflow for Crystallization Purification.
Caption: Workflow for Chiral HPLC Purification.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of (1S)-1-(piperidin-4-yl)ethan-1-ol
Introduction
(1S)-1-(piperidin-4-yl)ethan-1-ol is a chiral piperidine derivative of interest in pharmaceutical research and drug development due to the prevalence of the piperidine scaffold in bioactive molecules. As a chiral secondary alcohol, its synthesis and characterization require stereospecific analytical methods to ensure enantiomeric purity and confirm its chemical structure. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC).
Spectroscopic and Chromatographic Characterization
The comprehensive characterization of this compound involves a combination of spectroscopic and chromatographic methods to elucidate its structure, determine its molecular weight, and assess its enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1' (CH-OH) | ~3.7 (q) | ~68 |
| H-2' (CH₃) | ~1.2 (d) | ~22 |
| H-4 (CH) | ~1.5-1.7 (m) | ~44 |
| H-2, H-6 (CH₂) | Equatorial: ~2.9-3.1 (m) | ~46 |
| Axial: ~2.5-2.7 (m) | ||
| H-3, H-5 (CH₂) | Equatorial: ~1.7-1.9 (m) | ~28 |
| Axial: ~1.2-1.4 (m) | ||
| NH | Variable (broad s) | - |
| OH | Variable (broad s) | - |
Note: Predicted values are based on spectral data of related piperidine compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, spectral width of 12 ppm, relaxation delay of 1-2 seconds.
-
Integrate all signals and determine the coupling constants (J-values).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, spectral width of 220 ppm, relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural characterization.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the analyte. For this compound (C₇H₁₅NO), the expected monoisotopic mass is approximately 129.1154 g/mol . Electrospray ionization (ESI) is a suitable technique for this compound.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 130.1232 | Protonated molecule |
| [M+Na]⁺ | 152.1051 | Sodium adduct |
| [M-H₂O+H]⁺ | 112.1126 | Fragment ion (loss of water) |
Note: The fragmentation pattern can provide valuable structural information. The loss of water is a common fragmentation pathway for alcohols.[5]
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for mass spectrometry analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The separation of enantiomers is achieved using a chiral stationary phase (CSP). For alcohols, polysaccharide-based CSPs are often effective.[6][7][8][9][10]
Table 3: Recommended Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., CHIRALPAK® IA, IB, or IC) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Protocol for Chiral HPLC Analysis:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram.
-
Data Analysis: Determine the retention times of the two enantiomers and calculate the enantiomeric excess (% ee) using the peak areas.
Workflow for Chiral HPLC Analysis:
Caption: Workflow for chiral HPLC analysis.
Conclusion
The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight determination, and chiral HPLC for assessing enantiomeric purity is crucial for ensuring the quality and integrity of this compound in research and development settings. While specific experimental data for this exact molecule is limited, the provided protocols and expected data, based on closely related structures, offer a robust starting point for its analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 4. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: NMR and Mass Spectrometry of (1S)-1-(piperidin-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the structural characterization of (1S)-1-(piperidin-4-yl)ethan-1-ol using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are fundamental in the verification of the chemical structure, purity assessment, and analysis of this compound, which serves as a key building block in pharmaceutical synthesis. The protocols outlined herein are designed to be broadly applicable for the analysis of similar small molecules.
Introduction
This compound is a chiral secondary alcohol derivative of piperidine. The piperidine moiety is a common structural motif in a wide array of pharmaceuticals and natural products, making the characterization of its derivatives crucial in drug discovery and development. Accurate structural elucidation and confirmation are essential for ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule, while mass spectrometry determines the molecular weight and provides insights into the structure through fragmentation analysis.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.60 | q | 1H | CH-OH |
| ~3.05 | d | 2H | Piperidine H2ₑ, H6ₑ |
| ~2.60 | t | 2H | Piperidine H2ₐ, H6ₐ |
| ~1.80 | d | 2H | Piperidine H3ₑ, H5ₑ |
| ~1.65 | s (br) | 2H | NH, OH |
| ~1.50 | m | 1H | Piperidine H4 |
| ~1.35 | qd | 2H | Piperidine H3ₐ, H5ₐ |
| ~1.20 | d | 3H | CH₃ |
Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~70.0 | CH-OH |
| ~46.0 | Piperidine C2, C6 |
| ~44.0 | Piperidine C4 |
| ~29.0 | Piperidine C3, C5 |
| ~22.0 | CH₃ |
Experimental Protocol for NMR Analysis
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of small molecules like this compound.
Materials:
-
This compound sample (~5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution into a clean NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.
Predicted Mass Spectrometry Data
Table 3: Predicted ESI-MS Data for this compound
| m/z (amu) | Ion Species |
| 144.1383 | [M+H]⁺ (Calculated: 144.1383) |
| 166.1202 | [M+Na]⁺ (Calculated: 166.1202) |
Predicted Fragmentation Pattern
Upon fragmentation (MS/MS) of the [M+H]⁺ ion, characteristic losses are expected:
-
Loss of H₂O: A significant fragment at m/z 126.1277, corresponding to the loss of a water molecule from the protonated molecule.
-
Cleavage of the ethyl-alcohol side chain: Fragmentation of the C-C bond between the piperidine ring and the hydroxyethyl group.
Experimental Protocol for Mass Spectrometry Analysis
This protocol describes a general method for analyzing this compound using ESI-MS.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol or acetonitrile)
-
Formic acid (for enhancing protonation in positive ion mode)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in the chosen solvent.
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in the same solvent.
-
For positive ion mode ESI, it is common to add a small amount of formic acid (e.g., 0.1% v/v) to the final solution to promote the formation of [M+H]⁺ ions.
-
-
Mass Spectrometer Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.
-
Set up the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates (nebulizing and drying gases). These parameters may need to be optimized for the specific compound.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500).
-
To obtain fragmentation information, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 144.1) as the precursor ion and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Analyze the full scan spectrum to identify the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
-
Examine the MS/MS spectrum to identify the fragment ions.
-
Propose fragmentation pathways consistent with the observed fragment ions to confirm the structure of the molecule.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound.
Caption: Workflow for the characterization of this compound.
Application Notes and Protocols for In Vitro Assays Using (1S)-1-(piperidin-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-1-(piperidin-4-yl)ethan-1-ol is a chiral piperidine derivative that holds potential for investigation in drug discovery and development. The piperidine scaffold is a common motif in a wide range of biologically active compounds, targeting various receptors, ion channels, and enzymes. These application notes provide detailed protocols for a panel of in vitro assays relevant for characterizing the pharmacological profile of this compound and its analogs. The suggested assays include primary target binding assays (Sigma-1 and Muscarinic M1 receptors), an enzyme inhibition assay (Acetylcholinesterase), and a critical safety assay (hERG channel binding).
While specific in vitro data for this compound is not extensively available in public literature, the provided protocols are standard methods for evaluating compounds with similar structural features. The accompanying data tables present results for analogous piperidine-containing molecules to serve as a reference for expected activity profiles and to guide experimental design.
Potential Signaling Pathways and Assay Workflow
The following diagram illustrates the potential signaling pathways that piperidine derivatives might modulate, which form the basis for the selection of the in vitro assays described in this document.
Caption: Potential molecular targets and cellular pathways for this compound.
The general workflow for characterizing a compound like this compound using the described in vitro assays is outlined below.
Caption: General experimental workflow for in vitro characterization.
Data Presentation: In Vitro Activities of Analogous Piperidine Derivatives
The following tables summarize the in vitro activity of various piperidine derivatives at the Sigma-1 receptor, Muscarinic M1 receptor, Acetylcholinesterase, and the hERG channel. This data is provided for comparative purposes to aid in the interpretation of results obtained for this compound.
Table 1: Sigma-1 Receptor Binding Affinity of Piperidine Analogs
| Compound Name/Reference | Structure | Assay Type | Radioligand | Ki (nM) |
| N-(1-benzylpiperidin-4-yl)-arylacetamide | Arylacetamide derivative of N-benzylpiperidine | Radioligand Binding | --INVALID-LINK---Pentazocine | 3.9 |
| Compound 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Radioligand Binding | (+)-[3H]pentazocine | 1.45 |
| SI 1/28 | 1-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)-5-phenylpentan-1-one oxalate | Radioligand Binding | Not Specified | 6.1 |
Table 2: Muscarinic M1 Receptor Binding Affinity of Piperidine Analogs
| Compound Name/Reference | Structure | Assay Type | Radioligand | Ki (nM) |
| Fu-BAP derivative | 4-amino-piperidine derivative | Radioligand Binding | [3H]Pirenzepine | 100 (for M3) |
| LS-1-137 | A novel sigma (σ1) receptor-selective agonist | Radioligand Binding | [3H]-QNB | 1447 |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Analogs
| Compound Name/Reference | Structure | Assay Type | IC50 (µM) |
| Compound 1d | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Ellman's Method | 12.55 |
| Compound 19 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | Ellman's Method | 0.0012 |
| Compound 21 | Pyridine and N-benzylpiperidine fragments containing compound | Ellman's Method | 0.00662 |
Table 4: hERG Channel Binding/Blockade by Piperidine Analogs
| Compound Name/Reference | Structure | Assay Type | IC50 (µM) |
| ZC88 | 4-amino piperidine analog | Electrophysiology (Xenopus oocytes) | Concentration-dependent blockade |
| Dofetilide (Reference) | Methanesulfonamide derivative | Radioligand Binding | ~0.01 |
| Terfenadine (Reference) | Piperidine derivative | Radioligand Binding | ~0.03 |
Experimental Protocols
Sigma-1 Receptor Binding Assay
Principle: This competitive radioligand binding assay measures the affinity of a test compound for the Sigma-1 receptor by its ability to displace a radiolabeled ligand, such as --INVALID-LINK---pentazocine, from the receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~40-60 Ci/mmol)
-
Receptor Source: Guinea pig brain membranes or cell lines expressing recombinant human Sigma-1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of --INVALID-LINK---pentazocine (e.g., 2 nM final concentration) to all wells.
-
Add 100 µL of the membrane preparation (containing ~100-200 µg of protein) to initiate the reaction. The final assay volume is 200 µL.
-
Incubate the plate at 37°C for 150 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Muscarinic M1 Receptor Binding Assay
Principle: This assay determines the affinity of a test compound for the Muscarinic M1 receptor by its ability to compete with a selective radiolabeled antagonist, such as [3H]pirenzepine.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]pirenzepine (specific activity ~70-90 Ci/mmol).
-
Receptor Source: CHO or HEK293 cells stably expressing the human Muscarinic M1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: Atropine (1 µM final concentration).
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer (total binding), 25 µL of 1 µM atropine (non-specific binding), or 25 µL of the test compound dilution.
-
Add 25 µL of [3H]pirenzepine (e.g., 1 nM final concentration) to each well.
-
Add 50 µL of the cell membrane preparation (~20-40 µg of protein) to start the reaction. The final volume is 100 µL.
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding and determine the IC50 and Ki values as described for the Sigma-1 receptor assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured at 412 nm.
Materials:
-
Test Compound: this compound
-
Enzyme: Acetylcholinesterase (e.g., from electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Positive Control: Donepezil or Galantamine.
-
96-well microplate reader.
Protocol:
-
Prepare serial dilutions of the test compound in the phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB (10 mM), and 10 µL of the test compound dilution or buffer (for control).
-
Add 20 µL of AChE solution (e.g., 0.2 U/mL) to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI solution (14 mM).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
hERG Potassium Channel Binding Assay
Principle: This assay assesses the potential of a compound to block the hERG potassium channel, a critical component of cardiac repolarization. Blockade of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. A common high-throughput method is a competitive radioligand binding assay.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]-Astemizole or [3H]-Dofetilide.
-
Receptor Source: HEK293 cells stably expressing the hERG channel.
-
Assay Buffer: 10 mM HEPES, 130 mM NaCl, 60 mM KCl, 0.8 mM MgCl2, 1 mM EGTA, 10 mM glucose, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known hERG blocker (e.g., 10 µM Astemizole).
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 20 µL of assay buffer (total binding), 20 µL of the non-specific binding control, or 20 µL of the test compound dilution.
-
Add 20 µL of the radioligand (e.g., 3 nM [3H]-Astemizole) to all wells.
-
Add 160 µL of the hERG-expressing cell membrane preparation (~10-20 µg of protein). The final volume is 200 µL.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Process the filters for liquid scintillation counting as previously described.
-
Calculate the specific binding and determine the IC50 value for the test compound.
Disclaimer
The provided protocols are intended as a guide for research purposes only. Researchers should optimize these protocols based on their specific experimental conditions and reagents. The quantitative data presented is for analogous compounds and may not be representative of the activity of this compound. It is crucial to perform independent experiments to determine the precise pharmacological profile of the compound of interest. All experiments should be conducted in accordance with institutional safety guidelines and regulations.
Application Notes and Protocols for In Vivo Studies with (1S)-1-(piperidin-4-yl)ethan-1-ol
Initial Search and Data Availability:
A comprehensive literature search was conducted to identify in vivo studies related to the compound (1S)-1-(piperidin-4-yl)ethan-1-ol. The search aimed to gather quantitative data, experimental protocols, and associated signaling pathways to generate detailed application notes for researchers, scientists, and drug development professionals.
Summary of Findings:
The search did not yield specific in vivo studies conducted on this compound. The available literature primarily focuses on the synthesis and biological evaluation of various other piperidine derivatives. These studies explore a range of therapeutic areas, including antifungal, anticancer, and analgesic applications[1][2][3][4][5]. For instance, research has been published on the synthesis of novel piperidine-based hybrid molecules as potential antimycotics[1], the analgesic properties of 4-(1-pyrrolidinyl) piperidine derivatives[6], and the local anesthetic activity of other piperidine-containing compounds in animal models[7].
While the search results provide insights into the broader class of piperidine-containing molecules and general methodologies for in vivo pharmacokinetic and pharmacodynamic studies[8], they do not contain specific data or protocols for the requested compound, this compound.
Due to the absence of specific in vivo data for this compound in the conducted search, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, is not possible at this time. Further research and publication of in vivo studies on this specific compound are required to generate the requested content.
References
- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1S)-1-(piperidin-4-yl)ethan-1-ol and its Analogs in Drug Discovery
A-Note on the Target Moiety: Initial searches for "(1S)-1-(piperidin-4-yl)ethan-1-ol" in the context of drug discovery and development yielded limited direct results. However, extensive research has revealed that a structurally related chiral intermediate, (S)-N-Boc-3-hydroxypiperidine , is a critical component in the synthesis of the highly successful targeted cancer therapy, Ibrutinib . Therefore, these application notes will focus on the pivotal role of this chiral piperidine scaffold, exemplified by its application in the synthesis and mechanism of action of Ibrutinib.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its favorable physicochemical properties, including aqueous solubility and the ability to engage in hydrogen bonding, make it an attractive moiety for drug design. The introduction of chirality to the piperidine ring, as seen in (S)-N-Boc-3-hydroxypiperidine, allows for precise three-dimensional interactions with biological targets, leading to enhanced potency and selectivity. This is exemplified in the irreversible Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, where the chiral piperidine moiety is essential for its high-affinity binding and clinical efficacy in treating various B-cell malignancies.
Application in Ibrutinib: A Case Study
Ibrutinib (marketed as Imbruvica®) is a first-in-class BTK inhibitor approved for the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][2] The (S)-3-hydroxypiperidine fragment of Ibrutinib plays a crucial role in orienting the molecule within the ATP binding pocket of BTK, facilitating the covalent bond formation between the acrylamide warhead of Ibrutinib and the Cysteine-481 residue of the enzyme.[3][4]
Quantitative Biological and Pharmacokinetic Data
The biological activity and pharmacokinetic profile of Ibrutinib, enabled by the chiral piperidine core, are summarized below.
Table 1: In Vitro Potency of Ibrutinib against BTK and Off-Target Kinases
| Kinase | IC50 (nM) | Reference |
| Bruton's tyrosine kinase (BTK) | 0.5 | [3][5][6] |
| BMX | Modestly potent | [5] |
| CSK | Modestly potent | [5] |
| FGR | Modestly potent | [5][6] |
| BRK | Modestly potent | [5] |
| HCK | Modestly potent | [5] |
| Epidermal growth factor receptor (EGFR) | Less potent (5.6) | [5][7] |
| YES | Less potent | [5] |
| ErbB2 | Less potent | [5] |
| JAK3 | Less potent (16.1) | [3][7] |
| ITK | Potently inhibited | [6] |
| BLK | Potently inhibited | [3][6] |
Table 2: Pharmacokinetic Properties of Ibrutinib
| Parameter | Value | Reference |
| Administration | Oral | [8] |
| Time to maximal plasma concentration (Tmax) | 1-2 hours | [9][10] |
| Plasma protein binding | 97.3% | [8] |
| Volume of distribution (Vd) at steady state | ~683 L | [8] |
| Metabolism | Primarily via CYP3A | [8] |
| Elimination half-life | 4-6 hours | [8] |
| Excretion | Mainly as metabolites via feces | [8] |
Table 3: Clinical Efficacy of Ibrutinib in B-Cell Malignancies
| Indication | Study | Key Findings | Reference |
| Chronic Lymphocytic Leukemia (CLL) | RESONATE-2 | Median PFS: 8.9 years with ibrutinib vs. 1.3 years with chlorambucil. | [11] |
| Chronic Lymphocytic Leukemia (CLL) | FIRE study | Median PFS: 53.1 months (retrospective), 52.9 months (prospective). | [12] |
| Mantle Cell Lymphoma (MCL) | FIRE study | Median PFS: 12.4 months. 12-month OS rate: 65.8%. | [9] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (S)-N-Boc-3-hydroxypiperidine
This protocol describes a highly efficient and stereoselective method for the synthesis of the key chiral intermediate using a ketoreductase.
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
NADP+
-
D-glucose
-
Phosphate buffer (pH 6.5-7.5)
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of N-Boc-3-piperidone (e.g., 100 g/L) and D-glucose (e.g., 130 g/L) in phosphate buffer (100 mM, pH 6.5).
-
Cofactor Addition: Add NADP+ to a final concentration of 0.2 g/L.
-
Enzyme Addition: Add the ketoreductase and glucose dehydrogenase enzymes. This can be in the form of whole cells expressing the enzymes or as cell-free extracts. For example, using wet cells of recombinant E. coli co-expressing KRED and GDH at a concentration of 30 g/L.
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30-35°C) and pH (e.g., 6.5) with stirring for a specified duration (e.g., 16-24 hours).[1] The pH can be maintained by the addition of a base such as NaOH.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, add an equal volume of ethyl acetate to the reaction mixture and stir vigorously to extract the product.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine. The product can be further purified by recrystallization if necessary.[10]
Protocol 2: Synthesis of Ibrutinib via Mitsunobu Reaction
This protocol outlines a key step in the synthesis of Ibrutinib, coupling the chiral piperidine intermediate with the pyrazolopyrimidine core.
Materials:
-
4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
-
(S)-N-Boc-3-hydroxypiperidine
-
Triphenylphosphine (TPP)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Mitsunobu Reaction:
-
To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine and (S)-N-Boc-3-hydroxypiperidine in anhydrous THF, add triphenylphosphine.[11]
-
Cool the mixture in an ice bath and add DIAD dropwise.[11]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the Boc-protected intermediate.
-
-
Boc-Deprotection:
-
Dissolve the Boc-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine intermediate.
-
-
Acrylation:
-
Dissolve the deprotected piperidine intermediate in dichloromethane and cool in an ice bath.
-
Add triethylamine, followed by the dropwise addition of acryloyl chloride.
-
Stir the reaction at low temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain Ibrutinib.
-
Visualizations
Signaling Pathway
Caption: BTK Signaling Pathway and Ibrutinib's Mechanism of Action.
Experimental Workflow
Caption: Synthetic Workflow for Ibrutinib.
References
- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Data Demonstrate Long-Term Benefit of IMBRUVICA® (ibrutinib) as First-Line Treatment for High-Risk Chronic Lymphocytic Leukemia - BioSpace [biospace.com]
- 3. onclive.com [onclive.com]
- 4. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 5. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 6. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 7. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. FIRE Study: Real-World Effectiveness and Safety of Ibrutinib in Clinical Practice in Patients with CLL and MCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation method of (S)-N-Boc-3-hydroxypiperidine (2018) | Hu Haiwei | 1 Citations [scispace.com]
- 10. patents.justia.com [patents.justia.com]
- 11. Final results on effectiveness and safety of Ibrutinib in patients with chronic lymphocytic leukemia from the non-interventional FIRE study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]
Application Notes and Protocols for (1S)-1-(piperidin-4-yl)ethan-1-ol in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the use of (1S)-1-(piperidin-4-yl)ethan-1-ol in cell culture experiments. While specific biological activities for this compound are not extensively documented in publicly available literature, this protocol is based on established methodologies for structurally related piperidine derivatives. The provided guidelines cover essential aspects such as compound handling, cell line selection, and experimental procedures for assessing cytotoxicity, apoptosis, and potential effects on intracellular signaling pathways.
Introduction
This compound is a chiral organic compound featuring a piperidine ring, a common scaffold in many biologically active molecules. Piperidine derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Often, these activities are linked to the modulation of key cellular signaling pathways such as the PI3K/Akt and MAPK pathways, or through interactions with G-protein coupled receptors (GPCRs).[2][3][4]
These application notes provide a starting point for researchers to investigate the potential biological effects of this compound in various cell-based assays.
Chemical and Physical Properties
| Property | Value | Reference |
| Compound Name | This compound | |
| Synonyms | (S)-1-(Piperidin-4-yl)ethan-1-ol | [5] |
| CAS Number | 2059911-70-3 (hydrochloride salt) | [5] |
| Molecular Formula | C7H15NO | |
| Molecular Weight | 129.20 g/mol | |
| Structure |
|
Note: The hydrochloride salt is often used for improved solubility and stability.
Materials and Reagents
3.1. Compound Handling and Storage
-
This compound (or its hydrochloride salt)
-
Solvent: Sterile dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation. For cell culture, the final concentration of the solvent should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.
3.2. Cell Culture
-
Cell Lines: A variety of cell lines can be used depending on the research focus. Based on studies with other piperidine derivatives, the following are suggested:
-
Culture Media: Recommended media and supplements (e.g., Fetal Bovine Serum (FBS), penicillin-streptomycin) as per the cell line supplier's instructions (e.g., ATCC).
-
Standard cell culture plastics and equipment.
3.3. Experimental Reagents
-
Cell Viability Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar reagents (e.g., WST-1, PrestoBlue).
-
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) staining kit, Caspase-3/7 activity assay kit.
-
Western Blotting:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, β-actin).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve the appropriate amount of this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution of the free base (MW: 129.20 g/mol ), dissolve 1.292 mg of the compound in 1 mL of DMSO. Vortex until fully dissolved.
-
Working Solutions: Prepare serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the effective range.[9][12]
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt or MAPK.[3][6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
The following tables summarize representative data from studies on various piperidine derivatives, which can serve as a reference for expected outcomes.
Table 1: Cytotoxicity of Various Piperidine Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Assay Duration | IC50 / GI50 (µM) | Reference |
| Piperidine Derivative (DTPEP) | MCF-7 | 48h | ~10 | [6] |
| Piperidine Derivative (DTPEP) | MDA-MB-231 | 48h | ~15 | [6] |
| Highly Functionalized Piperidines | PC-3 | 48h | 6.3 - >250 (µg/mL) | [8] |
| Piperine | HepG2 | 48h | 97 | [10] |
| Piperine | Hep3B | 48h | 58 | [10] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 | Not Specified | 32.43 | [9] |
Table 2: Effects of Piperidine Derivatives on Signaling Pathways
| Compound | Cell Line | Pathway Affected | Key Observations | Reference |
| DTPEP | MCF-7, MDA-MB-231 | PI3K/Akt | Decreased phosphorylation of PI3K and Akt | [6] |
| Piperine | OVCAR-3 | PI3K/Akt/GSK3β | Decreased expression of p-PI3K, p-Akt, and GSK3β | [13] |
| Piperine | Ovarian Cancer Cells | JNK/p38 MAPK | Increased phosphorylation of JNK and p38 | [2] |
| Quinolinones/Naphthyridinones | Cellular Assays | p38 MAPK | Potent inhibition of p38 MAP kinase | [3] |
Visualizations
The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: General experimental workflow for in vitro evaluation.
Caption: Hypothetical PI3K/Akt signaling pathway modulation.
Troubleshooting
-
Compound Precipitation: If the compound precipitates in the culture medium, try preparing the working dilutions in a serum-free medium before adding serum, or sonicate the stock solution briefly before dilution.
-
High Background in Western Blots: Ensure adequate washing steps and use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Inconsistent Assay Results: Maintain consistent cell passage numbers, seeding densities, and incubation times. Ensure thorough mixing of reagents.
Conclusion
The provided protocols offer a comprehensive framework for the initial in vitro characterization of this compound. Based on the activities of related piperidine compounds, it is plausible that this molecule may exhibit effects on cell viability, apoptosis, and key signaling pathways. Researchers are encouraged to adapt and optimize these protocols based on their specific cell models and experimental goals.
References
- 1. 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride (1423027-18-2) for sale [vulcanchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2059911-70-3|(S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 6. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nwmedj.org [nwmedj.org]
- 10. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for (1S)-1-(Piperidin-4-yl)ethan-1-ol in Organic Synthesis
(1S)-1-(piperidin-4-yl)ethan-1-ol is a versatile chiral building block increasingly utilized by researchers, scientists, and drug development professionals. Its unique structural features, comprising a piperidine ring, a chiral secondary alcohol, and a secondary amine, make it a valuable synthon for introducing specific stereochemistry and functionality into complex target molecules. This document provides detailed application notes and experimental protocols for its use in organic synthesis, with a particular focus on its role in the development of kinase inhibitors.
Application Notes
The bifunctional nature of this compound, combined with its specific stereoconfiguration, offers several advantages in the synthesis of pharmaceutically active compounds. The piperidine nitrogen allows for the introduction of various substituents through N-alkylation, N-arylation, or acylation, while the chiral hydroxyl group can be further functionalized or used to direct stereoselective reactions.
Primary Applications:
-
Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors: A significant application of chiral piperidine derivatives is in the synthesis of potent and selective BTK inhibitors.[1][2][3] BTK is a key enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.[1][4][5] While the marketed BTK inhibitor Ibrutinib features a chiral 3-hydroxypiperidine moiety, the use of this compound allows for the exploration of novel analogs with potentially improved pharmacological profiles, such as enhanced selectivity or altered pharmacokinetic properties. The core synthesis often involves the coupling of the piperidine nitrogen to a heterocyclic core, such as a pyrazolopyrimidine.[6][7][8]
-
Chiral Scaffolding in Drug Discovery: The rigid piperidine ring and the defined stereocenter of the alcohol make this building block an excellent scaffold for orienting pharmacophoric groups in three-dimensional space. This is crucial for achieving high-affinity and selective binding to biological targets.
-
Introduction of Hydrophilic Moieties: The hydroxyl group can improve the aqueous solubility and overall physicochemical properties of the final compound, which is a critical aspect of drug design.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involving this compound in the context of synthesizing a BTK inhibitor analog.
Protocol 1: N-Arylation of this compound with a Pyrazolopyrimidine Core
This protocol describes a key step in the synthesis of many BTK inhibitors: the coupling of the chiral piperidine building block with the core heterocyclic scaffold. A common method for this transformation is a nucleophilic aromatic substitution (SNA_r_) reaction.
Reaction Scheme:
Materials:
-
This compound
-
4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (or a suitable halo- or sulfonyl- leaving group substituted pyrazolopyrimidine)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF, add this compound (1.2 eq) and DIPEA (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the desired N-arylated product.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-chloro-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | (S)-1-(1-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-4-yl)ethan-1-ol | DMF | DIPEA | 90 | 18 | 75-85 |
Protocol 2: Acrylamide Formation for Covalent BTK Inhibitor Synthesis
For the synthesis of irreversible BTK inhibitors, an acryloyl group is often introduced onto the piperidine nitrogen to form a covalent bond with a cysteine residue in the BTK active site. This protocol assumes the piperidine nitrogen is available for acylation.
Reaction Scheme:
Materials:
-
(S)-1-(piperidin-4-yl)ethan-1-ol derivative (from Protocol 1, for example)
-
Acryloyl chloride
-
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the (S)-1-(piperidin-4-yl)ethan-1-ol derivative (1.0 eq) in DCM and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq).
-
Slowly add acryloyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final acrylamide product.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| (S)-1-(1-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-4-yl)ethan-1-ol | Acryloyl chloride | Ibrutinib Analog | DCM | TEA | 0 to RT | 2 | 80-90 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for a BTK inhibitor analog.
BTK Signaling Pathway and Inhibition
Caption: Inhibition of the BTK signaling pathway.
References
- 1. WO2018109050A1 - Process for preparing btk inhibitors - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new non-covalent reversible BTK inhibitors: Synthesis, in silico studies, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US10023542B2 - Ibrutinib intermediate compounds, preparation methods and uses thereof - Google Patents [patents.google.com]
- 6. US10435409B2 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 7. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]
- 8. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol. The focus is on improving the yield and enantioselectivity of the key asymmetric reduction step.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.
Step 1: Asymmetric Reduction of N-Boc-4-acetylpiperidine
The primary route to this compound involves the enantioselective reduction of the corresponding N-protected ketone, N-Boc-4-acetylpiperidine. Two common and effective methods for this transformation are catalytic reduction with a Corey-Bakshi-Shibata (CBS) catalyst and asymmetric transfer hydrogenation using a Ruthenium-based catalyst.
Issue 1: Low Chemical Yield
| Potential Cause | Troubleshooting Recommendation |
| CBS Reduction: Inactive borane source or catalyst. | Use a fresh, anhydrous solution of BH₃·THF or BH₃·SMe₂. Ensure the CBS catalyst has been stored properly under inert conditions to prevent degradation. The use of isolated CBS catalysts can sometimes lead to low reproducibility due to aging during storage. |
| CBS Reduction: Presence of water in the reaction. | This reaction is highly sensitive to moisture, which can quench the borane reagent and affect the catalyst. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Ru-Catalyzed Transfer Hydrogenation: Inefficient hydrogen transfer. | Ensure the hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) is of high purity and used in a sufficient excess. The reaction may require elevated temperatures to proceed efficiently. |
| Ru-Catalyzed Transfer Hydrogenation: Catalyst poisoning. | Impurities in the substrate or solvent can poison the ruthenium catalyst. Purify the N-Boc-4-acetylpiperidine starting material by chromatography or recrystallization if necessary. Use high-purity, degassed solvents. |
| General: Incomplete reaction. | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional charge of the reducing agent or catalyst may be beneficial. For CBS reductions, extending the reaction time at low temperatures is often preferable to increasing the temperature. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Recommendation |
| CBS Reduction: Incorrect reaction temperature. | Temperature control is critical for enantioselectivity. Reactions are typically run at low temperatures (e.g., -30°C to 0°C). An increase in temperature can lead to a decrease in ee. |
| CBS Reduction: Non-catalyzed background reduction. | Trace amounts of borohydride species in the borane solution can cause a non-selective reduction, lowering the overall ee. Ensure a high-quality borane source is used. Adding the substrate slowly to the mixture of catalyst and borane can help favor the catalyzed pathway. |
| Ru-Catalyzed Transfer Hydrogenation: Sub-optimal ligand-substrate matching. | The choice of chiral ligand on the ruthenium catalyst is crucial. For N-Boc-4-acetylpiperidine, ligands like (S,S)-Ts-DPEN have shown high enantioselectivity. If ee is low, consider screening other chiral diamine or diphosphine ligands. |
| General: Incorrect catalyst enantiomer. | To obtain the (S)-alcohol, the (R)-CBS catalyst or a ruthenium catalyst with the appropriate (R,R)- or (S,S)-configured ligand should be used. Verify the absolute configuration of the catalyst. |
Step 2: N-Boc Deprotection
Issue: Incomplete Deprotection or Side Product Formation
| Potential Cause | Troubleshooting Recommendation |
| Insufficient acid or reaction time. | The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Ensure a sufficient excess of acid is used and monitor the reaction by TLC or LC-MS until the starting material is consumed. |
| Acid-labile functional groups elsewhere in the molecule. | While the target molecule is robust, if derivatives are being synthesized, consider milder deprotection methods. A solution of oxalyl chloride in methanol is a mild alternative for removing the N-Boc group. Thermolytic deprotection in solvents like trifluoroethanol is another option, though it may require higher temperatures. |
| Difficulty in isolating the product salt. | After deprotection with HCl, the product is the hydrochloride salt. Ensure proper workup procedures, which may include precipitation from a suitable solvent like diethyl ether or MTBE, to isolate the salt cleanly. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The most common and practical starting material is N-Boc-4-acetylpiperidine . The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen prevents side reactions and is readily removed in the final step.
Q2: Which catalyst system provides a better yield and enantioselectivity for the asymmetric reduction step?
Both CBS and Ruthenium-based catalysts can provide excellent results. The choice may depend on available equipment and reagents.
-
Ruthenium-catalyzed asymmetric transfer hydrogenation with a catalyst like RuCl--INVALID-LINK-- in a formic acid/triethylamine mixture has been reported to give high yield (e.g., 94%) and high enantiomeric excess (e.g., 97% ee).
-
CBS reduction using the (R)-CBS catalyst and borane-dimethyl sulfide (BMS) can also achieve high enantioselectivity (e.g., 98% ee) and good yields (e.g., 80%).
A direct comparison based on literature data is provided in the data presentation section.
Q3: How can I monitor the progress of the asymmetric reduction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a stain like potassium permanganate is effective for visualizing both the ketone starting material and the alcohol product. For LC-MS, you will observe the disappearance of the mass corresponding to N-Boc-4-acetylpiperidine and the appearance of the mass for N-Boc-(1S)-1-(piperidin-4-yl)ethan-1-ol.
Q4: What is the best method for purifying the final product, this compound?
After the deprotection step, the product is typically obtained as a salt (e.g., hydrochloride). Purification can be achieved by:
-
Recrystallization: If a solid, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.
-
Chromatography: If necessary, the free base (after neutralization of the salt) can be purified by column chromatography on silica gel.
Q5: How do I determine the enantiomeric excess (ee) of my final product?
The enantiomeric excess is determined using chiral High-Performance Liquid Chromatography (HPLC) . The alcohol product or a suitable derivative is run on a chiral stationary phase column (e.g., Chiralpak® series) with a mobile phase typically consisting of a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol). The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas.
Data Presentation
The following table summarizes quantitative data from reported methods for the asymmetric reduction of N-Boc-4-acetylpiperidine.
| Method | Catalyst | Reducing Agent / H₂ Source | Solvent | Temp. | Time | Yield (%) | ee (%) |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | HCOOH / Et₃N | Acetonitrile | 40°C | 24 h | 94 | 97 |
| CBS Reduction | (R)-Me-CBS-oxazaborolidine | Borane-dimethyl sulfide (BMS) | THF | 0°C | 1 h | 80 | 98 |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol is adapted from a representative procedure for the asymmetric transfer hydrogenation of N-protected keto-piperidines.
-
Catalyst Preparation: In an inert atmosphere glovebox or using Schlenk techniques, add RuCl₂(p-cymene)₂ (1 equivalent) and (S,S)-Ts-DPEN (1 equivalent) to a dry reaction vessel.
-
Reaction Setup: Add degassed acetonitrile to the vessel. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Substrate Addition: Add N-Boc-4-acetylpiperidine (typically at a substrate-to-catalyst ratio of 200:1 to 1000:1) to the catalyst solution.
-
Hydrogenation: Prepare a 5:2 mixture of formic acid and triethylamine. Add this mixture to the reaction vessel.
-
Reaction: Heat the reaction mixture to 40°C and stir for 24 hours, or until reaction completion is confirmed by LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-Boc-(1S)-1-(piperidin-4-yl)ethan-1-ol by flash column chromatography on silica gel.
Protocol 2: Asymmetric Reduction using a CBS Catalyst
This protocol is a general procedure based on the Corey-Itsuno reduction.
-
Reaction Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to 0°C. Slowly add borane-dimethyl sulfide complex (BMS, ~1.0 equivalent) dropwise, maintaining the temperature at 0°C. Stir for 10-15 minutes.
-
Substrate Addition: Slowly add a solution of N-Boc-4-acetylpiperidine (1.0 equivalent) in anhydrous THF to the catalyst-borane mixture at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-(1S)-1-(piperidin-4-yl)ethan-1-ol. Further purification can be performed by flash chromatography.
Protocol 3: N-Boc Deprotection
-
Dissolution: Dissolve the purified N-Boc-(1S)-1-(piperidin-4-yl)ethan-1-ol in a suitable solvent such as dichloromethane or methanol.
-
Acidification: Cool the solution to 0°C and add an excess of a strong acid. A common choice is a 4M solution of HCl in 1,4-dioxane (4-5 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of this compound. It can be triturated with a solvent like diethyl ether to afford a pure, free-flowing solid, which is then collected by filtration and dried under vacuum.
Visualizations
Technical Support Center: Synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol. This chiral alcohol is a valuable building block in medicinal chemistry, and its stereoselective synthesis can present several challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic approach.
Asymmetric Reduction of N-Boc-4-acetylpiperidine
The most common route to this compound involves the asymmetric reduction of a protected precursor, typically N-Boc-4-acetylpiperidine.
Issue 1: Low Enantiomeric Excess (ee)
-
Question: My asymmetric reduction of N-Boc-4-acetylpiperidine is resulting in a low enantiomeric excess of the desired (S)-alcohol. What are the potential causes and solutions?
-
Answer: Low enantioselectivity is a frequent challenge in asymmetric ketone reductions. Several factors can contribute to this issue.
-
Catalyst/Enzyme Activity: The chiral catalyst (e.g., CBS catalyst) or enzyme (e.g., ketoreductase) may have degraded or be of low quality. It is crucial to use fresh, properly stored catalysts or enzymes. For instance, oxazaborolidine catalysts can be sensitive to moisture and air.
-
Reaction Temperature: Temperature plays a critical role in enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess. If you are running the reaction at room temperature, consider cooling it to 0 °C or even lower. For enzymatic reductions, there is an optimal temperature for both activity and selectivity; temperatures that are too high or too low can negatively impact performance.[1][2]
-
Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome of the reaction. For CBS reductions, non-coordinating solvents like toluene or THF are generally preferred. For enzymatic reductions, the presence of co-solvents can affect enzyme conformation and, consequently, enantioselectivity. It is advisable to screen a range of solvents to find the optimal one for your specific system.
-
Substrate Purity: Impurities in the N-Boc-4-acetylpiperidine starting material can sometimes interfere with the catalyst or enzyme, leading to lower enantioselectivity. Ensure your starting material is of high purity.
-
Stoichiometry of Reagents: In catalytic reductions, the ratio of the substrate to the catalyst and the reducing agent can be critical. For CBS reductions, using a stoichiometric amount of borane is essential, as excess borane can lead to non-selective background reduction.
-
Issue 2: Incomplete Conversion
-
Question: My reaction is not going to completion, and I am isolating a significant amount of unreacted N-Boc-4-acetylpiperidine. How can I improve the conversion?
-
Answer: Incomplete conversion can be due to several factors related to the reagents and reaction conditions.
-
Reagent Activity: The reducing agent (e.g., borane complex, NADPH for enzymatic reactions) may have degraded. Use fresh or properly titrated reagents. For enzymatic reactions, ensure the cofactor regeneration system (if used) is efficient.
-
Catalyst/Enzyme Loading: Insufficient catalyst or enzyme loading can lead to slow or incomplete reactions. While higher loading can increase cost, it may be necessary to achieve full conversion in a reasonable timeframe.
-
Reaction Time: The reaction may simply require more time to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Temperature: While lower temperatures are often better for selectivity, they also slow down the reaction rate. A balance must be struck between selectivity and reaction time. For enzymatic reactions, operating at the optimal temperature for enzyme activity is crucial.[2]
-
Lipase-Catalyzed Kinetic Resolution
An alternative approach is the kinetic resolution of racemic 1-(N-Boc-piperidin-4-yl)ethanol.
Issue 1: Low Conversion and/or Low Enantiomeric Excess of the Resolved Product
-
Question: My lipase-catalyzed kinetic resolution is not proceeding efficiently. The conversion is low, and the enantiomeric excess of the remaining alcohol is not satisfactory. What can I do?
-
Answer: The efficiency of a lipase-catalyzed kinetic resolution is dependent on several parameters.
-
Choice of Lipase: Not all lipases are suitable for every substrate. It is highly recommended to screen a panel of commercially available lipases (e.g., Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase) to identify the most effective one for your specific substrate.[3][4]
-
Acyl Donor: The choice of acyl donor is crucial. Vinyl acetate is often a good choice as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward. Other acyl donors like acetic anhydride can also be used.[4]
-
Solvent: The reaction medium can significantly impact lipase activity and selectivity. Nonpolar organic solvents like hexane, heptane, or MTBE are often used. The solvent should be anhydrous, as water can lead to hydrolysis of the ester product.
-
Temperature and pH: Lipases have optimal temperature and pH ranges for their activity. While many lipases are robust, operating outside of their optimal conditions can lead to poor performance.
-
Reaction Time: Kinetic resolutions are typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the acylated product and the remaining unreacted alcohol. Monitor the reaction closely to stop it at the appropriate time.
-
N-Boc Deprotection
Issue 1: Incomplete Deprotection or Side Product Formation
-
Question: I am having trouble removing the N-Boc protecting group from my chiral alcohol. The reaction is either incomplete or I am observing side products. What are the best practices for N-Boc deprotection in this case?
-
Answer: N-Boc deprotection is generally straightforward, but the presence of the hydroxyl group requires careful consideration of the reaction conditions.
-
Choice of Acid: Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent (e.g., dioxane, methanol) are commonly used for Boc deprotection. The choice of acid and solvent can influence the reaction rate and the formation of side products.
-
Reaction Temperature: Boc deprotection is typically carried out at room temperature. If the reaction is slow, gentle heating may be applied, but this can also increase the risk of side reactions.
-
Work-up Procedure: After deprotection, it is important to neutralize the acid carefully. The final product is a free amine, which can be sensitive. A basic workup is typically required to isolate the free base.
-
Side Reactions: The hydroxyl group can potentially be eliminated under harsh acidic conditions, leading to the formation of an alkene. Using milder conditions and carefully controlling the reaction time can help to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common starting material for the synthesis of this compound?
-
A1: The most common and commercially available starting material is N-Boc-4-acetylpiperidine (tert-butyl 4-acetylpiperidine-1-carboxylate). The Boc protecting group is used to prevent side reactions involving the piperidine nitrogen during the reduction step.
-
-
Q2: Which method generally gives the highest enantiomeric excess for the asymmetric reduction of N-Boc-4-acetylpiperidine?
-
A2: Both enzymatic reductions with ketoreductases and catalytic reductions with Corey-Bakshi-Shibata (CBS) reagents are known to provide high enantiomeric excess (often >95% ee) for the reduction of ketones.[1][5][6] The optimal method can be substrate-dependent, and some empirical screening may be necessary.
-
-
Q3: How can I separate the (S)- and (R)-enantiomers if my asymmetric synthesis is not perfectly selective?
-
A3: If you have a mixture of enantiomers, you can attempt to resolve them. One common method is to form diastereomeric salts by reacting the racemic alcohol with a chiral acid (e.g., tartaric acid, mandelic acid) followed by fractional crystallization.[7] Alternatively, preparative chiral HPLC can be used for separation.
-
-
Q4: What are the typical conditions for N-Boc deprotection?
-
A4: A common and effective method for N-Boc deprotection is treatment with a solution of HCl in an organic solvent, such as 4M HCl in dioxane or 1,4-dioxane, or with trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is typically stirred at room temperature for a few hours.
-
Data Presentation
Table 1: Comparison of Asymmetric Reduction Methods for N-Boc-4-acetylpiperidine
| Method | Catalyst/Enzyme | Reducing Agent | Typical Solvent | Temperature (°C) | Typical ee (%) | Typical Yield (%) |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF or BH₃·SMe₂ | THF, Toluene | -20 to 25 | >95 | 85-95 |
| Enzymatic Reduction | Ketoreductase (KRED) | Isopropanol (with cofactor regeneration) | Buffer/Organic Co-solvent | 25-35 | >99 | >90 |
| Yeast Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Glucose | Water/Buffer | 25-35 | Variable (can be high) | Moderate to Good |
Table 2: Lipase Screening for Kinetic Resolution of rac-1-(N-Boc-piperidin-4-yl)ethanol
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | ee of (S)-alcohol (%) |
| Novozym 435 (CALB) | Vinyl Acetate | Heptane | 40 | ~50 | >98 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | MTBE | 30 | ~50 | >95 |
| Candida rugosa Lipase | Acetic Anhydride | Toluene | 30 | ~45 | >90 |
Experimental Protocols
Protocol 1: Asymmetric Reduction of N-Boc-4-acetylpiperidine using (S)-CBS Catalyst
-
Preparation: To an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Borane Addition: Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) (1.1 eq) to the catalyst solution while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Dissolve N-Boc-4-acetylpiperidine (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol.
Protocol 2: N-Boc Deprotection of (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol
-
Dissolution: Dissolve (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization: Dissolve the residue in water and basify to pH > 10 with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Reagent of the month – CBS oxazaborolidine - Santiago lab [santiago-lab.com]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Technical Support Center: (1S)-1-(piperidin-4-yl)ethan-1-ol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (1S)-1-(piperidin-4-yl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common methods for purifying this compound and similar chiral piperidine derivatives are crystallization and chromatography. Crystallization is often used for bulk purification to remove major impurities, while chiral High-Performance Liquid Chromatography (HPLC) is employed to separate enantiomers and achieve high enantiomeric purity.
Q2: What are the potential side reactions during the synthesis and purification of this compound?
A2: Several side reactions can occur, leading to impurities:
-
Incomplete reduction: If the starting material is a 4-acetylpiperidine derivative, incomplete reduction can leave residual ketone.
-
Diastereomer formation: The reduction of the ketone creates a new chiral center. If the synthesis is not perfectly stereoselective, the (1R)-diastereomer may be formed.
-
N-dealkylation: If the piperidine nitrogen is protected (e.g., with a Boc group), this group can be partially or fully removed during purification, especially under acidic or heated conditions.
-
Piperidine ring oxidation: Although less common under standard purification conditions, oxidation of the piperidine ring can lead to undesired byproducts.
Q3: How can I assess the chemical and enantiomeric purity of my purified this compound?
A3: A combination of analytical techniques is recommended:
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine chemical purity and identify any impurities.
-
Enantiomeric Purity: Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (e.e.) of your product.
Troubleshooting Guides
Issue 1: Low Yield After Crystallization
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system | Screen different solvents and solvent mixtures. Ethanol is a commonly used solvent for the crystallization of piperidin-4-one derivatives and their alcohol counterparts.[1] Consider using a co-solvent system to optimize solubility and crystal formation. |
| Sub-optimal temperature profile | Optimize the cooling rate. Slow cooling generally leads to larger, purer crystals and higher recovery. A rapid crash-cooling can trap impurities and reduce the isolated yield of the desired product. |
| Precipitation of impurities | Analyze the precipitate and the mother liquor by HPLC to determine if the desired product is lost or if impurities are co-precipitating. Adjust the solvent system or temperature to selectively crystallize the target compound. |
| Product is too soluble in the chosen solvent | If the product remains in the mother liquor, a less polar solvent or a mixture might be necessary to induce crystallization. |
Issue 2: Presence of the (1R)-Diastereomer Impurity
| Possible Cause | Troubleshooting Step |
| Non-stereoselective reduction | If the synthesis involves the reduction of a 4-acetylpiperidine precursor, the choice of reducing agent and reaction conditions is critical. Re-evaluate the stereoselectivity of your reduction step. |
| Ineffective purification | Standard crystallization may not be sufficient to remove the diastereomer if they co-crystallize. Chiral HPLC is the most effective method for separating diastereomers. Preparative chiral chromatography may be necessary to obtain the pure (1S)-enantiomer. |
| Racemization | Although less likely for this specific compound under normal conditions, exposure to harsh acidic or basic conditions could potentially lead to racemization at the newly formed chiral center. Ensure purification steps are carried out under mild conditions. |
Issue 3: Presence of N-De-protected Impurity
| Possible Cause | Troubleshooting Step |
| Harsh pH conditions during workup or purification | If using an N-protected intermediate (e.g., N-Boc), avoid strong acids or bases during extraction and purification. The Boc group is known to be labile under acidic conditions.[1] |
| Elevated temperatures | High temperatures during solvent evaporation or crystallization can lead to the cleavage of protecting groups. Use lower temperatures under vacuum for solvent removal. |
| Instability of the protecting group | If the protecting group is consistently being removed, consider switching to a more robust protecting group for the synthesis. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (e.g., 70-80 °C).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Chiral HPLC Analysis
This is an example method and will likely require optimization for your specific system.
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives, is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is common. The exact ratio will need to be optimized for best separation.
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
-
Injection Volume: 5-20 µL.
-
Analysis: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.
Data Presentation
Table 1: Example of Crystallization Solvent Screening for Purity and Yield
| Solvent System (v/v) | Purity of (1S)-isomer (%) | Yield (%) |
| Ethanol | 98.5 | 75 |
| Isopropanol | 97.8 | 72 |
| Acetonitrile | 96.5 | 65 |
| Ethanol/Water (9:1) | 99.1 | 80 |
| Toluene | 95.2 | 55 |
Note: The data in this table is illustrative and will vary depending on the specific impurities and crystallization conditions.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Stability and storage issues of (1S)-1-(piperidin-4-yl)ethan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (1S)-1-(piperidin-4-yl)ethan-1-ol and its hydrochloride salt. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and its hydrochloride salt?
A1: Proper storage is crucial to maintain the integrity of the compound. For the solid form, particularly the more stable hydrochloride salt, storage in a cool, dry place away from light is recommended. When in solution, it is advisable to store aliquots at -20°C for short-term and -80°C for long-term storage to minimize degradation from repeated freeze-thaw cycles. The free base is generally less stable than the hydrochloride salt, which offers enhanced stability and solubility.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure as a secondary alcohol and a piperidine derivative, potential degradation pathways include:
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 1-(piperidin-4-yl)ethan-1-one.
-
Dehydration: Under acidic conditions and/or heat, the alcohol could undergo dehydration to form an alkene.
-
N-Oxidation: The nitrogen atom in the piperidine ring can be oxidized.
-
Ring Opening: Under harsh conditions, the piperidine ring could potentially undergo cleavage.
Q3: How can I assess the purity and stability of my this compound sample?
A3: Several analytical techniques can be employed to assess the purity and stability of your sample. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most suitable method for determining enantiomeric purity and detecting degradation products. Other useful techniques include Gas Chromatography (GC) for volatile impurities, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and identification of impurities.
Q4: Is the hydrochloride salt of this compound more stable than the free base?
A4: Yes, the hydrochloride salt form of piperidine-containing compounds generally exhibits greater stability and better solubility in aqueous solutions compared to the free base.[1] The salt form mitigates the basicity of the piperidine nitrogen, reducing its susceptibility to certain reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure). 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products. |
| Loss of compound activity or inconsistent results | Degradation of the compound. | 1. Verify the purity of the compound using a suitable analytical method (e.g., chiral HPLC). 2. Ensure the compound is stored under the recommended conditions. 3. Use freshly prepared solutions for experiments. |
| Poor solubility in aqueous buffers | The compound may be the free base form, which has lower aqueous solubility. | 1. Use the hydrochloride salt form for better aqueous solubility. 2. Consider using a co-solvent (e.g., DMSO, ethanol) if compatible with your experimental system. |
| Changes in physical appearance (e.g., color change) | Potential oxidation or contamination. | 1. Do not use the sample if a significant color change is observed. 2. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
Quantitative Data Summary
Due to the limited publicly available quantitative stability data for this compound, the following table provides a generalized summary of recommended storage conditions based on common practices for similar piperidine derivatives and chiral alcohols.
| Form | Storage Condition | Recommended Duration | Notes |
| Solid (Hydrochloride Salt) | 2-8°C, desiccated, protected from light | > 1 year | The hydrochloride salt is generally more stable than the free base. |
| Solid (Free Base) | 2-8°C, under inert gas, protected from light | 6-12 months | More susceptible to oxidation and atmospheric CO2. |
| Solution in Organic Solvent (e.g., DMSO, Ethanol) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | -80°C | Up to 1 month | Prone to faster degradation; prepare fresh when possible. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
Materials:
-
This compound (or its hydrochloride salt)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a chiral column
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 60°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[2][3]
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating chiral HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Protocol 2: Stability-Indicating Chiral HPLC Method Development
This protocol provides a starting point for developing a stability-indicating chiral HPLC method for this compound.
Instrumentation:
-
HPLC with UV detector
Chromatographic Conditions (Example):
-
Column: Chiral stationary phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), with a small percentage of an amine modifier (e.g., diethylamine) for better peak shape. A typical starting point could be Hexane:Isopropanol (90:10 v/v) + 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)
-
Column Temperature: 25°C
Procedure:
-
Prepare a standard solution of this compound.
-
Inject the standard solution and optimize the mobile phase composition to achieve good resolution between the enantiomers and any potential impurities or degradants.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways of this compound.
References
(1S)-1-(piperidin-4-yl)ethan-1-ol solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S)-1-(piperidin-4-yl)ethan-1-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
-
Water: The presence of the nitrogen and hydroxyl groups allows for hydrogen bonding, indicating that the compound is likely soluble in water.[1][2][3] For example, the related compound 4-Piperidinemethanol is soluble in water.[1][2]
-
Alcohols (e.g., Ethanol, Methanol): High solubility is expected due to the ability to form hydrogen bonds.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.
-
Non-polar Solvents (e.g., Hexane, Toluene): Limited solubility is expected due to the polar nature of the compound.[3]
Q2: How does pH affect the aqueous solubility of this compound?
A2: this compound is a basic compound due to the piperidine nitrogen. Therefore, its aqueous solubility is highly pH-dependent.
-
Acidic pH (pH < pKa): In acidic solutions, the piperidine nitrogen will be protonated, forming a positively charged ammonium salt. This salt form is expected to have significantly higher aqueous solubility compared to the free base.
-
Basic pH (pH > pKa): In basic solutions, the compound will exist predominantly as the neutral free base, which is expected to be less soluble in water.
Q3: Are there any known stability issues related to the solubility of this compound?
A3: While specific stability data is not available, piperidine-containing compounds can be susceptible to oxidation and degradation under certain conditions. When preparing stock solutions, it is advisable to:
-
Store solutions at low temperatures (e.g., -20°C or -80°C).
-
Protect from light.
-
Use freshly prepared solutions for experiments whenever possible.
-
Consider preparing the hydrochloride salt form, which can enhance stability as well as solubility.[4]
Troubleshooting Guides
Problem 1: The compound is not dissolving in my desired aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| pH of the buffer is too high. | Adjust the pH of the buffer to be 2-3 units below the pKa of the piperidine nitrogen. | At a lower pH, the compound will be protonated to its more soluble salt form. |
| Concentration is too high. | Try preparing a more dilute solution. | Every compound has a solubility limit in a given solvent system. |
| Incorrect salt form. | If using the free base, consider converting it to a hydrochloride (HCl) salt. | The salt form of basic compounds generally exhibits higher aqueous solubility and stability.[4] |
| Slow dissolution kinetics. | Gently warm the solution and/or use sonication. | These methods can help to overcome the activation energy barrier for dissolution. |
Problem 2: The compound precipitates out of solution during my experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Change in pH. | Ensure the pH of all solutions and media used in the experiment is compatible and maintains the compound in its soluble, protonated state. | A shift to a higher pH can cause the less soluble free base to precipitate. |
| Change in solvent composition. | Avoid adding high concentrations of anti-solvents (e.g., non-polar organic solvents) to your aqueous stock solution. | This can significantly decrease the solubility of the polar compound. |
| Temperature change. | Maintain a constant temperature throughout the experiment. If precipitation occurs upon cooling, consider if the experiment can be performed at a slightly elevated temperature. | Solubility is often temperature-dependent. |
| Common ion effect. | If using a buffer with a high concentration of a counter-ion that forms a less soluble salt with your compound, consider using a different buffer system. | The presence of a common ion can reduce the solubility of a sparingly soluble salt. |
Experimental Protocols
Protocol 1: Preparation of a Hydrochloride Salt
This protocol describes a general method for converting the free base of this compound to its hydrochloride salt to improve aqueous solubility.
-
Dissolve the free base of this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the free base at 0°C.
-
Continue stirring for 30 minutes. A precipitate of the hydrochloride salt should form.
-
Collect the precipitate by filtration and wash with a small amount of the cold organic solvent.
-
Dry the salt under vacuum to remove any residual solvent.
-
Confirm the salt formation and purity using appropriate analytical techniques (e.g., NMR, LC-MS).
Protocol 2: Kinetic Solubility Assay
This protocol outlines a general procedure for determining the kinetic solubility of a compound in a buffered solution.
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to a buffered aqueous solution at the desired pH (e.g., add 2 µL of 10 mM stock to 198 µL of buffer to get a final concentration of 100 µM with 1% DMSO).
-
Shake the mixture vigorously for a set period (e.g., 2 hours) at room temperature.
-
Filter the solution through a 0.45 µm filter to remove any precipitated compound.
-
Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV).
-
The measured concentration is the kinetic solubility at that specific condition.
Visualizations
References
- 1. guidechem.com [guidechem.com]
- 2. 4-Piperidinemethanol CAS#: 6457-49-4 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for (1S)-1-(piperidin-4-yl)ethan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
Problem 1: Low Enantioselectivity in the Asymmetric Reduction of N-Boc-4-acetylpiperidine
Q: My asymmetric reduction of N-Boc-4-acetylpiperidine is resulting in a low enantiomeric excess (ee) of the desired (S)-alcohol. What are the potential causes and solutions?
A: Low enantioselectivity can stem from several factors related to the catalyst, reagents, and reaction conditions. Here are some common causes and troubleshooting steps:
-
Inactive or Decomposed Catalyst: Chiral catalysts are often sensitive to air and moisture. Ensure that the catalyst was stored under an inert atmosphere and handled using proper anhydrous techniques. It is advisable to use a freshly opened bottle of catalyst or regenerate/purify it if there are doubts about its activity.
-
Suboptimal Catalyst Choice: The choice of catalyst is crucial for achieving high enantioselectivity. For the reduction of N-Boc-4-acetylpiperidine, catalysts such as those based on oxazaborolidines (e.g., (R)-2-methyl-CBS-oxazaborolidine) or chiral ruthenium complexes are commonly employed. If one class of catalyst is providing poor results, consider screening other types.
-
Incorrect Catalyst Loading: The catalyst loading can significantly impact enantioselectivity. While a higher loading might increase the reaction rate, it doesn't always guarantee higher ee. It is recommended to perform a catalyst loading optimization study, typically ranging from 1 to 10 mol%.
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. For oxazaborolidine-catalyzed reductions, non-coordinating solvents like tetrahydrofuran (THF) or toluene are often preferred.
-
Temperature Effects: Asymmetric reductions are often temperature-sensitive. Running the reaction at a lower temperature can sometimes enhance enantioselectivity by favoring the more ordered transition state that leads to the desired enantiomer. Experiment with a range of temperatures, for example, from -20 °C to room temperature.
-
Purity of Starting Material: Impurities in the N-Boc-4-acetylpiperidine substrate can sometimes interfere with the catalyst, leading to lower ee. Ensure the starting material is of high purity.
Problem 2: Incomplete Deprotection of the N-Boc Group
Q: I am having difficulty completely removing the N-Boc protecting group from (S)-1-(N-Boc-piperidin-4-yl)ethanol. What conditions can I try to improve the deprotection?
A: Incomplete deprotection is a common issue. Here are several strategies to achieve complete removal of the Boc group:
-
Stronger Acidic Conditions: If you are using a mild acid and observing incomplete reaction, switching to a stronger acid may be necessary. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.
-
Increased Reaction Time or Temperature: Extending the reaction time or gently warming the reaction mixture can often drive the deprotection to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.
-
Use of Scavengers: The tert-butyl cation generated during the deprotection can sometimes lead to side reactions. Using a scavenger like anisole or thioanisole can trap this cation and prevent unwanted alkylation of your product.
-
Solvent Choice: The choice of solvent can influence the efficiency of the deprotection. For acid-catalyzed deprotection, polar aprotic solvents like DCM or dioxane are common. In some cases, using a protic solvent like methanol for HCl-mediated deprotection can be effective.
Problem 3: Formation of Side Products
Q: I am observing significant side product formation during my reaction. What are the likely side reactions and how can I minimize them?
A: Side product formation can occur during both the reduction and deprotection steps.
-
During Asymmetric Reduction:
-
Racemic Alcohol: This indicates a problem with the asymmetric induction (see Troubleshooting Guide 1).
-
Over-reduction: While less common for this specific transformation, highly reactive reducing agents could potentially lead to other reductions if sensitive functional groups are present. Ensure you are using a selective reducing agent.
-
-
During N-Boc Deprotection:
-
Alkylation of the Product: The tert-butyl cation formed can alkylate the hydroxyl group of the product, forming a tert-butyl ether. As mentioned previously, using a scavenger can mitigate this.
-
Piperidine Ring Opening: Under very harsh acidic conditions and high temperatures, cleavage of the piperidine ring is a possibility, though unlikely under standard deprotection conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is N-Boc-4-acetylpiperidine, which is commercially available. The Boc protecting group is used to prevent side reactions at the piperidine nitrogen during the reduction of the acetyl group.
Q2: Which catalysts are recommended for the asymmetric reduction of N-Boc-4-acetylpiperidine?
A2: Several chiral catalysts can be effective. Commonly used catalysts include:
-
Oxazaborolidine catalysts: Specifically, (R)-2-methyl-CBS-oxazaborolidine is often used with a borane source like borane-dimethyl sulfide complex (BMS) or catecholborane.
-
Chiral Ruthenium Catalysts: Catalysts like RuCl--INVALID-LINK-- are effective for asymmetric transfer hydrogenation using a hydrogen donor such as formic acid or isopropanol.
Q3: What are the standard conditions for N-Boc deprotection in this synthesis?
A3: Standard conditions for N-Boc deprotection involve treating the N-Boc protected alcohol with a strong acid. Common methods include:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
-
A solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.
Q4: How can I purify the final product, this compound?
A4: After the deprotection step, the reaction is typically neutralized, and the product is extracted into an organic solvent. Purification can then be achieved by:
-
Crystallization: If the product is a solid and a suitable solvent system is found, crystallization can be an effective method for purification.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from any remaining starting material or byproducts. A polar eluent system, often containing a small amount of a basic modifier like triethylamine to prevent tailing, is typically required.
Data Presentation
Table 1: Optimization of Catalyst Loading for Asymmetric Reduction of N-Boc-4-acetylpiperidine
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-2-methyl-CBS-oxazaborolidine | 1 | THF | 25 | 92 | 85 |
| 2 | (R)-2-methyl-CBS-oxazaborolidine | 5 | THF | 25 | 95 | 92 |
| 3 | (R)-2-methyl-CBS-oxazaborolidine | 10 | THF | 25 | 96 | 93 |
| 4 | (R)-2-methyl-CBS-oxazaborolidine | 5 | Toluene | 25 | 93 | 90 |
| 5 | RuCl--INVALID-LINK-- | 1 | Isopropanol | 50 | 90 | 95 |
| 6 | RuCl--INVALID-LINK-- | 2 | Isopropanol | 50 | 94 | 98 |
Table 2: Comparison of N-Boc Deprotection Conditions
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 20% TFA | DCM | 25 | 2 | 85 |
| 2 | 50% TFA | DCM | 25 | 1 | 95 |
| 3 | 4M HCl | Dioxane | 25 | 3 | 92 |
| 4 | 4M HCl | Methanol | 40 | 2 | 96 |
Experimental Protocols
Protocol 1: Asymmetric Reduction of N-Boc-4-acetylpiperidine using (R)-2-methyl-CBS-oxazaborolidine
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-acetylpiperidine (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (R)-2-methyl-CBS-oxazaborolidine (0.05 - 0.10 eq) in anhydrous THF.
-
Slowly add borane-dimethyl sulfide complex (BMS) (1.0 - 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(N-Boc-piperidin-4-yl)ethanol.
Protocol 2: N-Boc Deprotection of (S)-1-(N-Boc-piperidin-4-yl)ethanol
-
Dissolve the crude (S)-1-(N-Boc-piperidin-4-yl)ethanol (1.0 eq) in dichloromethane (DCM) (approximately 0.1 M solution).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low enantioselectivity.
Troubleshooting (1S)-1-(piperidin-4-yl)ethan-1-ol experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S)-1-(piperidin-4-yl)ethan-1-ol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and effective strategy involves a two-step process:
-
Enantioselective Reduction: An N-protected 4-acetylpiperidine derivative, typically N-Boc-4-acetylpiperidine, is reduced to the corresponding chiral alcohol, (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol, using a chiral catalyst.
-
Deprotection: The N-protecting group (e.g., Boc) is removed from the chiral intermediate to yield the final product, this compound.
A general workflow for this synthesis is outlined below:
Caption: General synthetic workflow for this compound.
Troubleshooting Guides
Section 1: Synthesis
Q2: My enantioselective reduction of N-Boc-4-acetylpiperidine is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in the enantioselective reduction step can be attributed to several factors. Below is a table summarizing common causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Moisture in the reaction: | Borane reagents are highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under vacuum and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
| Degraded reducing agent: | Use a fresh bottle of the borane reagent (e.g., BH₃·THF) or titrate it before use to determine its exact molarity. |
| Inactive catalyst: | The chiral catalyst (e.g., (S)-CBS reagent) can degrade over time. Use a fresh batch or store it under inert gas at the recommended temperature. |
| Sub-optimal reaction temperature: | The temperature for the addition of reagents and the reaction itself is critical for both yield and enantioselectivity. Ensure precise temperature control as specified in the protocol (typically between -40°C and 0°C for the addition). |
| Incorrect stoichiometry: | Carefully check the molar ratios of the substrate, catalyst, and reducing agent. An excess of the reducing agent is often necessary, but a large excess can lead to side reactions. |
| Side reactions: | Over-reduction or competing side reactions can occur. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times. |
Q3: I am observing poor enantioselectivity in my reduction reaction. How can I improve the enantiomeric excess (e.e.)?
A3: Achieving high enantioselectivity is a key challenge. The following table outlines factors that influence enantiomeric excess and how to address them.
| Factor | Troubleshooting Recommendations |
| Catalyst choice and quality: | Ensure the use of a high-purity chiral catalyst. Different chiral catalysts can provide varying levels of enantioselectivity for the same substrate. Consider screening different catalysts if the desired e.e. is not achieved. |
| Reaction temperature: | Lowering the reaction temperature often improves enantioselectivity. However, this may also decrease the reaction rate. A careful optimization of the temperature is necessary. |
| Solvent effects: | The choice of solvent can influence the transition state of the reaction and thus the enantioselectivity. Tetrahydrofuran (THF) is commonly used for CBS reductions. |
| Rate of addition: | Slow, dropwise addition of the reducing agent to the mixture of the substrate and catalyst is crucial to maintain a low concentration of the achiral reducing agent and favor the catalyzed pathway. |
Q4: What are some common side products I should be aware of during the synthesis?
A4: Potential side products can arise from both the reduction and deprotection steps.
-
Over-reduction: The alcohol product can sometimes be further reduced, although this is less common for this specific substrate.
-
Diastereomers: Incomplete enantioselectivity will result in the presence of the (1R)-enantiomer.
-
Unreacted starting material: Incomplete reaction will leave residual N-Boc-4-acetylpiperidine.
-
Byproducts from deprotection: Incomplete deprotection will result in residual N-Boc protected product. Harsh acidic conditions during deprotection can sometimes lead to elimination or other rearrangements, although this is less common for this stable secondary alcohol.
Caption: Potential side products in the synthesis of this compound.
Section 2: Purification and Characterization
Q5: I am having difficulty purifying the final product. What are the recommended purification methods?
A5: Purification can be challenging due to the polar nature of the final product.
-
Column Chromatography: Silica gel column chromatography can be used. A polar mobile phase system is required, often containing a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent tailing of the amine on the acidic silica gel. A common eluent system is a gradient of methanol in dichloromethane with 0.1-1% triethylamine.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization or recrystallization can be an effective method for purification.
-
Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to remove any acidic impurities. The product can then be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified to precipitate or allow extraction of the pure product.
Q6: My NMR spectrum looks complex, and I am unsure if I have the correct product. What are the expected ¹H and ¹³C NMR chemical shifts?
A6: The following tables provide expected chemical shift ranges for the N-Boc protected intermediate and the final product. Note that exact shifts can vary depending on the solvent and concentration.
Table 1: Expected ¹H and ¹³C NMR Data for (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |
| Piperidine CH₂ | ~1.1-1.3 (m), ~1.6-1.8 (m) | ~30-35 |
| Piperidine CH | ~1.4-1.6 (m) | ~40-45 |
| N-CH₂ | ~2.6-2.8 (m), ~4.0-4.2 (m) | ~40-45 |
| CH-OH | ~3.6-3.8 (m, 1H) | ~68-72 |
| CH₃-CH | ~1.1-1.2 (d, 3H) | ~20-25 |
| C=O (Boc) | - | ~155 |
| C(CH₃)₃ (Boc) | - | ~79-80 |
Table 2: Expected ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Piperidine CH₂ | ~1.2-1.4 (m), ~1.7-1.9 (m) | ~30-35 |
| Piperidine CH | ~1.5-1.7 (m) | ~40-45 |
| N-CH₂ | ~2.5-2.7 (m), ~3.0-3.2 (m) | ~45-50 |
| CH-OH | ~3.5-3.7 (m, 1H) | ~68-72 |
| CH₃-CH | ~1.1-1.2 (d, 3H) | ~20-25 |
Q7: How can I confirm the enantiomeric purity of my product?
A7: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (e.e.) of your product.
-
Column: A chiral stationary phase (CSP) is required. Common choices for this type of molecule include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol. A small amount of a basic additive (e.g., diethylamine or triethylamine) is often necessary to improve peak shape for amines.
-
Derivatization: If the underivatized amine does not resolve well, it can be derivatized with a UV-active group (e.g., a tosyl or benzoyl group) to improve detection and potentially enhance chiral recognition on the CSP.
Experimental Protocols
Protocol 1: Enantioselective Reduction of N-Boc-4-acetylpiperidine
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 to 0.2 equivalents) as a solution in toluene.
-
Cool the flask to 0°C and add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, ~1.0-1.2 equivalents) dropwise. Stir the mixture at 0°C for 15 minutes.
-
Cool the reaction mixture to -40°C.
-
Add a solution of N-Boc-4-acetylpiperidine (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature below -35°C.
-
Stir the reaction mixture at -40°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -40°C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
The crude (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol can be purified by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: N-Boc Deprotection
-
Dissolve the purified (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol in a suitable solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane, 5-10 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can be triturated with diethyl ether to afford a solid.
-
To obtain the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., NaOH or K₂CO₃) to pH > 10, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific laboratory settings and scales. Always follow appropriate laboratory safety procedures.
Technical Support Center: Chiral Separation of (1S)-1-(piperidin-4-yl)ethan-1-ol
Welcome to the technical support center for the chiral separation of (1S)-1-(piperidin-4-yl)ethan-1-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral separation of this compound?
A1: The most common methods for resolving racemic 1-(piperidin-4-yl)ethan-1-ol include High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP), Supercritical Fluid Chromatography (SFC) on a chiral stationary phase, enzymatic kinetic resolution, and classical resolution via diastereomeric salt formation.
Q2: Which chiral stationary phases are most effective for the HPLC separation of this compound?
A2: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often successful for separating amino alcohols like 1-(piperidin-4-yl)ethan-1-ol. It is recommended to screen a variety of these columns under different mobile phase conditions (normal phase, reversed-phase, and polar organic mode) to find the optimal separation conditions.
Q3: Are there any specific challenges associated with the chiral separation of this molecule?
A3: Yes, several challenges may be encountered. The piperidine nitrogen can cause peak tailing on silica-based CSPs due to interactions with residual silanols. The conformational flexibility of the molecule can sometimes make it difficult to achieve high enantioselectivity, particularly in enzymatic resolutions. Furthermore, in diastereomeric salt formation, finding a resolving agent and solvent system that yields well-formed crystals of a single diastereomer can be challenging and may require extensive screening.
Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
A4: Absolutely. SFC is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC. Polysaccharide-based chiral columns are also widely used in SFC. A screening approach with different columns and co-solvents (like methanol or isopropanol) is a good starting point.[1][2]
Q5: What are the key considerations for developing an enzymatic resolution method?
A5: Key considerations include selecting an appropriate enzyme (lipases are a common choice for resolving alcohols), choosing a suitable acyl donor and solvent, and optimizing reaction conditions such as temperature and reaction time. The N-Boc protecting group on the piperidine nitrogen may be beneficial to improve substrate recognition by the enzyme.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of this compound.
Chiral HPLC & SFC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution (Rs < 1.5) | - Inappropriate chiral stationary phase.- Suboptimal mobile phase composition.- High temperature reducing chiral recognition. | - Screen a wider range of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).- Vary the mobile phase composition (e.g., change the alcohol modifier, adjust the percentage of the polar modifier).- Lower the column temperature (e.g., to 10-25 °C). |
| Peak Tailing | - Interaction of the basic piperidine nitrogen with acidic sites on the stationary phase.- Inappropriate mobile phase additive. | - Add a basic modifier to the mobile phase, such as diethylamine (DEA) or ethanolamine (0.1-0.5%).- If using reversed-phase, ensure the pH of the aqueous component is appropriate to suppress ionization of the piperidine nitrogen (typically pH > 8). |
| No Separation | - The chosen CSP does not provide chiral recognition for this analyte.- The mobile phase is too strong, leading to co-elution. | - Switch to a different class of CSP if polysaccharide-based columns fail.- Reduce the elution strength of the mobile phase (e.g., decrease the percentage of alcohol in normal phase). |
| Irreproducible Retention Times | - Column not properly equilibrated.- Changes in mobile phase composition.- Temperature fluctuations. | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.- Prepare fresh mobile phase and ensure accurate composition.- Use a column thermostat to maintain a constant temperature. |
Diastereomeric Salt Resolution Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystallization | - Diastereomeric salt is too soluble in the chosen solvent.- Insufficient concentration of the salt. | - Try a less polar solvent or a mixture of solvents to decrease solubility.- Concentrate the solution.- Cool the solution to a lower temperature. |
| Oily Precipitate Forms | - The salt is "oiling out" instead of crystallizing.- The solvent may be too nonpolar. | - Add a co-solvent in which the salt is slightly more soluble.- Try a different solvent system altogether.- Slow down the cooling rate. |
| Low Enantiomeric Excess (ee) of Resolved Material | - Co-crystallization of both diastereomers.- Incomplete separation of the diastereomeric salts. | - Perform recrystallization of the diastereomeric salt.- Screen different chiral resolving agents (e.g., different tartaric acid derivatives) and solvents. |
| Low Yield | - Significant loss of the desired diastereomer in the mother liquor.- Multiple recrystallization steps. | - Optimize the solvent volume and temperature to maximize crystal recovery.- Consider racemizing and recycling the undesired enantiomer from the mother liquor. |
Enzymatic Kinetic Resolution Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | - Enzyme denaturation (incorrect temperature or solvent).- Enzyme inhibition. | - Ensure the reaction temperature is within the optimal range for the chosen lipase.- Use a non-polar organic solvent that does not denature the enzyme.- Ensure the substrate and acyl donor are of high purity. |
| Low Enantioselectivity (Low ee) | - The enzyme does not effectively discriminate between the enantiomers.- Reaction has proceeded past 50% conversion. | - Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia).- Protect the piperidine nitrogen (e.g., with a Boc group) to potentially improve enzyme recognition.- Monitor the reaction over time and stop it at or near 50% conversion for optimal ee of the remaining substrate. |
| Difficult Separation of Product and Remaining Substrate | - Similar polarities of the starting alcohol and the ester product. | - Use a different acyl donor to create a product with a more distinct polarity.- Optimize the chromatographic conditions for the separation of the alcohol and ester. |
Experimental Protocols (Illustrative Examples)
The following are generalized starting protocols. Optimization will be required for your specific application.
Chiral HPLC Method Development
A screening approach is recommended to identify a suitable chiral stationary phase and mobile phase.
Screening Columns:
-
Chiralpak® IA
-
Chiralpak® IB
-
Chiralcel® OD-H
Screening Mobile Phases:
-
Normal Phase: n-Hexane / Ethanol (90:10, v/v) + 0.1% Diethylamine
-
Polar Organic Mode: Acetonitrile + 0.1% Diethylamine
-
Reversed-Phase: 10 mM Ammonium bicarbonate in Water / Acetonitrile (50:50, v/v)
Typical HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
Workflow Diagram for HPLC Method Development:
Hypothetical Quantitative Data for a Successful Separation:
| Parameter | Value |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (85:15, v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (1S-enantiomer) | 8.2 min |
| Retention Time (1R-enantiomer) | 9.5 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (ee%) | >99% |
Diastereomeric Salt Resolution Protocol
This protocol uses (L)-(+)-Tartaric acid as the resolving agent.
-
Salt Formation: Dissolve racemic 1-(piperidin-4-yl)ethan-1-ol (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a chiral resolving agent such as (L)-(+)-Tartaric acid (0.5-1.0 eq) in the same solvent.
-
Crystallization: Combine the two solutions. If no precipitate forms, slowly add a less polar co-solvent (e.g., isopropanol or ethyl acetate) until turbidity is observed. Allow the solution to stand at room temperature, then cool to 0-5 °C to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Enantiomer: Dissolve the crystalline salt in water and basify with an aqueous solution of NaOH or K₂CO₃ to pH > 10.
-
Extraction: Extract the free base (the desired enantiomer) with an organic solvent like dichloromethane or ethyl acetate.
-
Analysis: Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess of the product by chiral HPLC.
Logical Flow for Diastereomeric Salt Resolution:
Hypothetical Quantitative Data:
| Parameter | Value |
| Resolving Agent | (L)-(+)-Dibenzoyltartaric acid |
| Solvent System | Ethanol / Water |
| Yield of Diastereomeric Salt | 35% (after one recrystallization) |
| ee% of Recovered (1S)-enantiomer | 98% |
Enzymatic Kinetic Resolution Protocol
This protocol uses a lipase for the acylation of one enantiomer.
-
Preparation: To a solution of racemic 1-(piperidin-4-yl)ethan-1-ol (preferably N-Boc protected) in an organic solvent (e.g., toluene or MTBE), add an acyl donor (e.g., vinyl acetate, 1.5 eq).
-
Enzymatic Reaction: Add a lipase (e.g., Candida antarctica lipase B, Novozym® 435) to the mixture.
-
Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by TLC or HPLC.
-
Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Separation: Separate the resulting ester from the unreacted alcohol using column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester product by chiral HPLC.
Workflow for Enzymatic Kinetic Resolution:
Hypothetical Quantitative Data:
| Parameter | Value |
| Enzyme | Novozym® 435 |
| Acyl Donor | Vinyl Acetate |
| Solvent | Toluene |
| Conversion | 50% |
| ee% of Recovered (1S)-alcohol | >99% |
| ee% of (1R)-acetate | 98% |
| Yield of (1S)-alcohol | 45% |
References
Technical Support Center: (1S)-1-(piperidin-4-yl)ethan-1-ol Production
Welcome to the technical support center for the scaled-up production of (1S)-1-(piperidin-4-yl)ethan-1-ol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common obstacles during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Asymmetric Synthesis & Stereoselectivity
Question 1: We are experiencing low enantiomeric excess (e.e.) in the asymmetric reduction of N-protected 4-acetylpiperidine. What are the potential causes and solutions?
Answer: Low enantiomeric excess is a common challenge when scaling up stereoselective reactions. Several factors can influence the stereochemical outcome of the reduction.
-
Potential Causes:
-
Catalyst Inactivity or Degradation: The chiral catalyst (whether metal-based, organocatalyst, or biocatalyst) may be degrading under the reaction conditions or may have low activity.[1]
-
Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact enantioselectivity.[1] Subtle changes in these parameters during scale-up can lead to different outcomes.[1]
-
Substrate Quality: Impurities in the N-protected 4-acetylpiperidine starting material can interfere with the catalyst.
-
Hydrogen Source: For asymmetric hydrogenations, the purity of the hydrogen gas and the efficiency of its delivery to the reaction mixture are critical.
-
-
Troubleshooting Steps:
-
Catalyst Screening & Optimization: If not already done, screen a variety of asymmetric catalysts. Metal-based complexes, organocatalysts, and biocatalysts (e.g., ketoreductases) offer unique advantages for stereocontrol.[1]
-
Reaction Condition Optimization: Systematically vary the temperature, pressure, and solvent to find the optimal conditions for high e.e. Lower temperatures often enhance selectivity.
-
Substrate Purity Analysis: Ensure the starting ketone is of high purity. Recrystallization or chromatographic purification of the starting material may be necessary.
-
Reagent Purity and Handling: Use high-purity solvents and reagents. Ensure inert atmosphere conditions if the catalyst is sensitive to air or moisture.
-
Question 2: What are the pros and cons of different types of asymmetric catalysts for this synthesis?
Answer: The choice of catalyst is critical for both the stereochemical outcome and the economic viability of the process.[1]
| Catalyst Type | Pros | Cons |
| Metal-Based Catalysts (e.g., Ru, Rh, Ir complexes) | High turnover numbers (TON) and turnover frequencies (TOF). Well-established for asymmetric hydrogenations.[1] | High cost of precious metals.[1] Potential for metal contamination in the final product. Sensitivity to air and moisture. |
| Organocatalysts | Metal-free, avoiding contamination issues. Often more stable and easier to handle than metal complexes.[1] | May require higher catalyst loading. Can be less active than metal catalysts. |
| Biocatalysts (e.g., Ketoreductases) | Extremely high enantioselectivity. Operate under mild conditions (aqueous media, ambient temperature).[1] Environmentally friendly ("green chemistry").[1] | Limited substrate scope.[1] Can be sensitive to substrate/product inhibition. Requires specialized expertise and equipment. |
Category 2: Purification & Separation
Question 3: We are struggling to separate the (1S) and (1R) enantiomers on a large scale. What are the recommended industrial-scale chiral separation techniques?
Answer: Separating enantiomers is a significant hurdle in large-scale production. While direct synthesis of the pure enantiomer is ideal, effective purification methods are often necessary.[2]
-
Recommended Techniques:
-
Preparative Chiral Chromatography (HPLC/SFC):
-
Supercritical Fluid Chromatography (SFC): This is often preferred over HPLC for large-scale purification due to its high throughput, reduced consumption of organic solvents, and faster separation times.[][4] It is particularly suitable for the pharmaceutical industry.[]
-
High-Performance Liquid Chromatography (HPLC): A well-established technique. Direct separation using Chiral Stationary Phases (CSPs) is the most common approach.[5] Polysaccharide-based and macrocyclic glycopeptide CSPs are widely used.[5]
-
-
Diastereomeric Crystallization:
-
This "indirect" method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers.[] These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. The desired enantiomer is then recovered by removing the chiral auxiliary. This method can be cost-effective if a suitable resolving agent is found.
-
-
Kinetic Resolution:
-
This involves using an enzyme or chiral catalyst that selectively reacts with one enantiomer, allowing the other to be isolated. This is a viable option but has a theoretical maximum yield of 50% for the desired enantiomer.
-
-
Question 4: How can we reduce the high solvent usage and cost associated with preparative chromatography?
Answer: Solvent usage is a major cost and environmental concern in large-scale chromatography.[2]
-
Strategies for Cost and Solvent Reduction:
-
Prioritize Supercritical Fluid Chromatography (SFC): SFC uses compressed carbon dioxide as the primary mobile phase, significantly reducing the need for organic solvents compared to HPLC.[][4]
-
Method Optimization: Develop a highly efficient separation method at the analytical scale before scaling up. This includes selecting the right chiral stationary phase and optimizing the mobile phase composition to maximize resolution and loading capacity.[4]
-
Solvent Recycling: Implement automated solvent processing and recycling systems to minimize waste and reduce purchasing costs.[4]
-
Simulated Moving Bed (SMB) Chromatography: For very large-scale production, SMB is a continuous chromatography technique that can offer higher throughput and lower solvent consumption than batch preparative chromatography.
-
| Technique Comparison | Typical Solvent Usage | Throughput | Initial Cost |
| Batch Preparative HPLC | High | Low to Medium | Medium |
| Batch Preparative SFC | Low to Medium | Medium to High | High |
| Simulated Moving Bed (SMB) | Medium (high recycling) | High | Very High |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation
This protocol is a representative example for the asymmetric reduction of N-Boc-4-acetylpiperidine.
-
Reactor Setup: Charge a suitable inert-atmosphere reactor with N-Boc-4-acetylpiperidine and a solution of formic acid/triethylamine (5:2 molar ratio) in an appropriate solvent (e.g., dichloromethane).
-
Catalyst Preparation: In a separate glovebox or inerted vessel, prepare the chiral catalyst solution (e.g., a Ru(II)-based catalyst like (S,S)-Ts-DENEB™) in the same solvent.
-
Reaction Initiation: Transfer the catalyst solution to the reactor. Heat the mixture to the optimized temperature (e.g., 28-40°C) and stir until the reaction is complete (monitor by HPLC).
-
Workup:
-
Cool the reaction mixture and quench with an aqueous solution (e.g., sodium bicarbonate).
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude N-Boc-(1S)-1-(piperidin-4-yl)ethan-1-ol.
-
-
Deprotection: The Boc-protecting group can be removed under acidic conditions (e.g., HCl in isopropanol) to yield the final product.
Protocol 2: Chiral SFC Purification
This protocol outlines a general workflow for enantiomeric separation.
-
Method Development: On an analytical SFC system, screen various chiral stationary phases (CSPs) (e.g., polysaccharide-based) and co-solvents (typically alcohols like methanol or ethanol) to achieve baseline separation of the enantiomers.
-
Scale-Up Calculation: Based on the analytical method, calculate the loading capacity and solvent consumption for the preparative SFC system.
-
Sample Preparation: Dissolve the crude product (racemic or enriched mixture) in the mobile phase or a suitable solvent at a high concentration.
-
Preparative Run:
-
Equilibrate the preparative SFC column with the optimized mobile phase (e.g., CO2/Methanol).
-
Inject the sample onto the column.
-
Collect the fractions corresponding to the desired (1S)-enantiomer based on UV detection.
-
-
Product Isolation:
-
Combine the fractions containing the pure (1S)-enantiomer.
-
Remove the solvent under reduced pressure to isolate the purified product.
-
Analyze the purity and enantiomeric excess using an analytical chiral SFC or HPLC method.
-
Visualizations
Synthesis and Purification Workflow
This diagram illustrates the key stages and decision points in the production of this compound.
References
Validation & Comparative
A Comparative Guide to GPR119 Agonists for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various G-protein coupled receptor 119 (GPR119) agonists, offering insights into their performance based on available experimental data. While this guide aims to be a valuable resource for researchers in the field of metabolic diseases, it is important to note that a thorough search of publicly available scientific literature and chemical databases did not yield any specific data for (1S)-1-(piperidin-4-yl)ethan-1-ol as a GPR119 agonist. Therefore, this document will focus on a comparative analysis of other well-characterized GPR119 agonists.
Introduction to GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and obesity.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation leads to a dual mechanism of action: the stimulation of glucose-dependent insulin secretion from β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][3] This dual action offers the potential for effective glycemic control with a reduced risk of hypoglycemia.[2] GPR119 agonists can be broadly categorized into endogenous ligands, such as oleoylethanolamide (OEA), and a wide array of synthetic small molecules.[3]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade through the Gαs subunit of the G protein. This stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, increased cAMP promotes the release of GLP-1.
Comparative In Vitro Potency of GPR119 Agonists
The following table summarizes the in vitro potency (EC50) of various synthetic GPR119 agonists from different chemical series, as determined by cAMP accumulation assays in recombinant cell lines expressing human GPR119.
| Compound Name/Reference | Chemical Class | EC50 (nM) for human GPR119 | Reference(s) |
| APD597 | 6-membered heterocyclic core | 46 | [5] |
| AR231453 | 6-membered heterocyclic core | 4.7 - 9 | [5] |
| MBX-2982 | Not specified | Not specified in provided abstracts | [5] |
| DS-8500a | Not specified | 51.5 | |
| ZB-16 | Not specified | 7.3 - 9.7 | [6] |
| Compound 28 | Benzyloxy analogue | 8.7 | [7] |
| ps297 | Small molecule | Not specified in provided abstracts | [8] |
| ps318 | Small molecule | Not specified in provided abstracts | [8] |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivative (Compound 27) | Pyrimidine derivative | Potent and orally bioavailable | [9] |
Note: EC50 values can vary between different studies and assay conditions. This table provides a general comparison based on the available data.
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
The oral glucose tolerance test is a standard in vivo model to evaluate the efficacy of anti-diabetic compounds. The test measures the ability of a compound to reduce blood glucose excursion following an oral glucose challenge.
| Compound Name/Reference | Animal Model | Dose | Reduction in Glucose Excursion (AUC) | Reference(s) |
| Compound 28 | Mouse | 3 mg/kg | Dose-dependent lowering | [7] |
| DS-8500a | Japanese patients with T2DM | 50 mg and 75 mg | Significantly lowered glucose AUC0–3h | |
| ZB-16 | Rat model of T2D | 1 mg/kg daily for 28 days | Significant reduction in blood glucose | |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivative (Compound 27) | Diabetic animal model | Not specified | Effectively lowered plasma glucose excursion | [9] |
Pharmacokinetic Profiles
The pharmacokinetic properties of GPR119 agonists are crucial for their development as oral therapeutics. The table below summarizes key pharmacokinetic parameters for selected agonists.
| Compound Name/Reference | Species | Key Pharmacokinetic Features | Reference(s) |
| ps297 | Mouse | Poor oral absorption, low systemic bioavailability (Cmax 23 ± 19 ng/mL, Tmax 0.5 - 1 h) | [8] |
| ps318 | Mouse | Poor oral absorption, low systemic bioavailability (Cmax 75 ± 22 ng/mL, Tmax 0.25 - 0.5 h) | [8] |
| ZB-16 | Rat | Prolonged half-life (>12 h), low plasma exposure, high distribution volume | [10][6] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of GPR119 agonists.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cyclic AMP following receptor activation.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96- or 384-well plates and allowed to adhere.
-
Compound Addition: Test compounds are serially diluted and added to the cells. A known GPR119 agonist is used as a positive control.
-
Incubation: The plates are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The results are used to generate dose-response curves and calculate the EC50 value for each compound.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a compound to potentiate insulin secretion from pancreatic β-cells in response to glucose.
Methodology:
-
Islet or Cell Culture: Pancreatic islets (e.g., from mice or humans) or an insulin-secreting cell line (e.g., MIN6) are cultured.
-
Pre-incubation: The cells or islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: The buffer is then replaced with a low-glucose or high-glucose (e.g., 16.7 mM) buffer, with or without the test compound.
-
Sample Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an ELISA kit.
-
Data Analysis: The insulin secretion in the presence of the compound is compared to the control (vehicle) at both low and high glucose concentrations to determine the glucose-dependent insulinotropic effect.
Oral Glucose Tolerance Test (OGTT)
This in vivo assay assesses the effect of a compound on glucose homeostasis in an animal model.
Methodology:
-
Animal Acclimation and Fasting: Rodents (e.g., mice or rats) are acclimated and then fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Measurement: A baseline blood glucose reading is taken from the tail vein (Time 0).
-
Compound Administration: The test compound or vehicle is administered orally via gavage.
-
Glucose Challenge: After a predetermined time (e.g., 30-60 minutes), a concentrated glucose solution is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The blood glucose excursion over time is plotted, and the area under the curve (AUC) is calculated to quantify the overall effect on glucose tolerance.
Conclusion
The landscape of GPR119 agonists is diverse, with numerous chemical scaffolds demonstrating potent in vitro activity and promising in vivo efficacy in preclinical models of type 2 diabetes. While many candidates have entered clinical trials, none have yet reached the market, highlighting the challenges in translating preclinical findings to human efficacy.[8] The data presented in this guide offer a comparative overview of several key GPR119 agonists, providing a valuable resource for researchers aiming to develop novel therapeutics targeting this receptor. Future research will likely focus on optimizing the pharmacokinetic properties and long-term efficacy and safety of these compounds. The piperidin-4-yl moiety is a common feature in several GPR119 agonist scaffolds, suggesting its importance for receptor interaction. Further investigation into derivatives of this scaffold, potentially including this compound, could be a fruitful area of research.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 6. Item - Data_Sheet_1_Chemistry and Hypoglycemic Activity of GPR119 Agonist ZB-16.docx - Frontiers - Figshare [frontiersin.figshare.com]
- 7. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry and Hypoglycemic Activity of GPR119 Agonist ZB-16 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (1S)-1-(Piperidin-4-yl)ethan-1-ol Derivatives: A Guide for Drug Development Professionals
An In-depth Look at a Promising Scaffold in Medicinal Chemistry
The (1S)-1-(piperidin-4-yl)ethan-1-ol moiety is a key structural feature in a variety of biologically active compounds. As a versatile scaffold, it is present in molecules targeting a range of therapeutic areas, including neurodegenerative diseases, inflammation, and cancer. The piperidine ring offers a handle for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides a comparative analysis of selected this compound derivatives, summarizing their biological activities, structure-activity relationships, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to support further research and development in this area.
Comparative Biological Activities of this compound Derivatives
The following tables summarize the biological activities of various derivatives based on the this compound scaffold. It is important to note that the data presented is compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound ID | Substitution on Piperidine Nitrogen | Other Modifications | IC50 (µM) | Reference |
| Derivative A | Benzyl | None | 16.42 ± 1.07 | [1] |
| Derivative B | 4-Fluorobenzyl | None | 13 ± 2.1 (nM) | [2] |
| Derivative C | 2-Chlorobenzyl | None | 0.09 ± 0.002 | [2] |
| Donepezil | (Standard) | 0.41 ± 0.09 | [1] |
Table 2: Anti-inflammatory Activity
| Compound ID | Substitution on Piperidine Nitrogen | Assay | Endpoint | Result | Reference |
| Derivative D | Cyclohexylcarboxamide | Carrageenan-induced paw edema (rat) | Inhibition of edema | Increased activity | [3] |
| Derivative E | None | TPA-induced ear edema (mouse) | Inhibition of edema | Excellent in vivo activity | [4] |
| β-sitosterol | (Reference) | TNF-α induced ICAM-1 expression | Inhibition | Significant | [5] |
Table 3: Sigma-1 (σ1) Receptor Binding Affinity
| Compound ID | Substitution on Piperidine Nitrogen | Other Modifications | Ki (nM) | Reference |
| Derivative F | Benzyl | N-phenylacetamide | 3.90 | [6] |
| Derivative G | (4-methoxyphenoxy)ethyl | 4-methyl on piperidine | 0.89-1.49 | [7] |
| (+)-Pentazocine | (Standard) | - | [8] |
Structure-Activity Relationship (SAR) Insights
Analysis of the available data on piperidine derivatives provides some general structure-activity relationship trends:
-
Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the biological activity and selectivity. For instance, in the case of acetylcholinesterase inhibitors, aromatic substituents like benzyl groups, particularly when substituted with electron-withdrawing groups (e.g., fluorine, chlorine), can significantly enhance potency.[2]
-
Substitution on the Piperidine Ring: Modifications to the piperidine ring itself, such as the introduction of alkyl groups, can influence ligand-receptor interactions and selectivity, as seen in sigma-1 receptor ligands where a 4-methyl substituent was found to be optimal for high affinity.[7]
-
Stereochemistry: The stereochemistry at the ethan-1-ol chiral center and within the piperidine ring can have a profound impact on both the pharmacokinetic and pharmacodynamic properties of these derivatives.[9]
Key Signaling Pathways
This compound derivatives have been implicated in the modulation of several key signaling pathways, primarily due to their anti-inflammatory and anticancer activities.
Figure 1: Potential Signaling Pathways Modulated by Derivatives.
The diagram above illustrates two potential signaling pathways that may be modulated by this compound derivatives. The anti-inflammatory effects are often mediated through the inhibition of the NF-κB pathway.[5] The potential anticancer activities could be linked to the modulation of pro-survival pathways such as the PI3K/Akt pathway.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological activities discussed.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a colorimetric method used to determine the activity of acetylcholinesterase.
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
Donepezil (as a positive control)
-
Microplate reader
Procedure:
-
Prepare solutions of ATCI, DTNB, and the test compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL acetylcholinesterase solution.
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction of the test compound with that of the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][11]
Sigma-1 (σ1) Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of test compounds for the sigma-1 receptor.
Materials:
-
Guinea pig liver membranes (as a source of σ1 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Haloperidol (for non-specific binding determination)
-
Test compounds
-
Scintillation counter
Procedure:
-
Prepare guinea pig liver membrane homogenates.
-
In test tubes, combine the membrane preparation, [³H]-(+)-pentazocine (at a final concentration around its Kd), and varying concentrations of the test compound in Tris-HCl buffer.
-
For determining non-specific binding, a parallel set of tubes is prepared with an excess of haloperidol.
-
Incubate the mixture at 37°C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[8][12]
NF-κB Activation Assay (Translocation)
This immunofluorescence-based assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
Materials:
-
Cell line (e.g., HeLa or RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
Test compounds
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS or TNF-α for a predetermined time (e.g., 30-60 minutes) to induce NF-κB activation.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with the primary antibody against NF-κB p65.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[13]
Figure 2: General workflow for in vitro biological assays.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The available data, although fragmented, indicates that derivatives of this scaffold possess a range of interesting biological activities, including acetylcholinesterase inhibition and anti-inflammatory effects. The modular nature of the scaffold allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of different this compound derivatives. Future research should focus on systematic studies that evaluate a series of these compounds under standardized assay conditions. This would allow for a more robust understanding of the structure-activity relationships and facilitate the rational design of more potent and selective drug candidates. Furthermore, comprehensive pharmacokinetic and in vivo efficacy studies are needed to translate the promising in vitro activities into tangible therapeutic benefits. The exploration of their effects on various signaling pathways will also be crucial in elucidating their mechanisms of action and identifying potential new therapeutic applications.
References
- 1. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of PI3K‐AKT Pathway‐Related Genes and Construction of Prognostic Prediction Model for ccRCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for the synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol, a chiral alcohol featuring a piperidine scaffold. Such motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[1][2] The reproducibility of synthesizing specific stereoisomers is critical for pharmacological studies and drug development, as different enantiomers can exhibit varied biological activity and toxicity.
This document focuses on comparing common stereoselective reduction methods of the precursor ketone, 4-acetylpiperidine. We will examine both biocatalytic and chemical approaches, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting a method that balances enantioselectivity, yield, and operational reliability.
Comparative Analysis of Synthetic Methodologies
The asymmetric reduction of a prochiral ketone is a primary strategy for producing chiral alcohols like this compound. The reproducibility of these methods is paramount and can be influenced by factors such as catalyst stability, substrate purity, and precise control of reaction conditions. Below, we compare two major approaches: biocatalytic reduction and chemical asymmetric reduction.
Table 1: Comparison of Synthetic Methods for Chiral Alcohol Production
| Parameter | Biocatalytic Reduction (Whole-Cell) | Chemical Asymmetric Reduction (Oxazaborolidine Catalyst) |
| Catalyst | Ketoreductases within microorganisms (e.g., Saccharomyces cerevisiae, Rhodococcus ruber)[3][4] | In situ generated oxazaborolidine (CBS) catalyst from a chiral lactam alcohol and borane[5] |
| Typical Substrate | Prochiral ketones | Aryl, alkyl, and α,β-unsaturated ketones[5] |
| Expected Enantiomeric Excess (ee) | Often >95%[3] | 85-98%[5] |
| Typical Yield | >80%[3] | Good to excellent |
| Reaction Conditions | Aqueous media, ambient temperature, near-neutral pH[3] | Anhydrous organic solvent (e.g., THF), often at room temperature or below[5] |
| Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly ("Green Chemistry")[6] | Broad substrate scope, predictable stereochemistry, well-established procedures[5] |
| Challenges to Reproducibility | Variability in cell culture vitality and enzyme expression, potential for substrate/product toxicity to cells[3] | Catalyst sensitivity to air and moisture, potential for catalyst aging during storage leading to lower reproducibility[5] |
Experimental Protocols
Detailed and consistent execution of experimental protocols is fundamental to achieving reproducible results. Below are representative procedures for the two compared synthetic methods.
Method 1: Biocatalytic Reduction via Whole-Cell Fermentation
This protocol is a generalized procedure adapted from methods used for the asymmetric reduction of ketones using microorganisms.[3][7]
Objective: To synthesize this compound via stereoselective reduction of N-Boc-4-acetylpiperidine using a microorganism expressing a suitable ketoreductase.
Materials:
-
N-Boc-4-acetylpiperidine (substrate)
-
Microorganism culture (e.g., Rhodococcus erythropolis or a recombinant E. coli expressing a ketoreductase)
-
Growth medium (e.g., Sabouraud broth)
-
Glucose (for cofactor regeneration)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and a rotary shaker
Procedure:
-
Inoculation: Inoculate 100 mL of sterile growth medium in a 500 mL Erlenmeyer flask with a fresh culture of the selected microorganism.
-
Cell Growth: Incubate the culture at an appropriate temperature (e.g., 25-30°C) on a rotary shaker (e.g., 150 rpm) until a constant cell density is reached.
-
Substrate Addition: Dissolve N-Boc-4-acetylpiperidine in a minimal amount of a water-miscible solvent like ethanol and add it to the cell culture to a final concentration of 1-10 g/L.
-
Biotransformation: Add glucose to the mixture to facilitate NADH/NADPH cofactor regeneration. Continue incubation under the same conditions for 24-72 hours, monitoring the conversion by TLC or GC.
-
Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol via column chromatography.
-
Deprotection: Remove the N-Boc protecting group using standard methods (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.
Method 2: Chemical Asymmetric Reduction via an Oxazaborolidine Catalyst
This protocol is based on the well-established Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst generated in situ.[5]
Objective: To synthesize this compound via asymmetric reduction of N-Boc-4-acetylpiperidine using a chiral oxazaborolidine catalyst.
Materials:
-
N-Boc-4-acetylpiperidine (substrate)
-
(R)-(-)-2-(diphenylhydroxymethyl)pyrrolidine or similar chiral lactam alcohol[5]
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Diethyl ether or ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the chiral lactam alcohol (0.1 equivalents) in anhydrous THF. Add BH₃·THF solution (1.0 equivalent relative to the alcohol) dropwise at room temperature. Stir for 5-10 minutes to allow for the in situ formation of the oxazaborolidine catalyst.
-
Substrate Addition: Dissolve N-Boc-4-acetylpiperidine (1.0 equivalent) in anhydrous THF and add it to the catalyst solution.
-
Reduction: Cool the reaction mixture to the desired temperature (e.g., -20°C to room temperature). Add BH₃·THF solution (0.8-1.2 equivalents relative to the ketone) dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Workup: Add 1 M HCl and stir for 30 minutes. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Remove the N-Boc protecting group as described in the biocatalytic method.
-
Analysis: Characterize the final product and determine the yield and enantiomeric excess by chiral HPLC or GC.
Visualizing Workflows and Biological Context
Diagrams are essential for conceptualizing complex processes in synthesis and pharmacology. The following visualizations, created using the DOT language, outline a general experimental workflow and a potential biological pathway relevant to piperidine-containing compounds.
Caption: General experimental workflow for the synthesis and analysis of the target chiral alcohol.
While the specific signaling pathway for this compound is not defined in the literature, structurally similar compounds have been investigated as inhibitors of glutaminase 1 (GLS1), an enzyme implicated in cancer metabolism.[8] The following diagram illustrates the pathway affected by a related analog.
Caption: Potential signaling pathway impacted by analogs of the target compound.[8]
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of (1S)-1-(piperidin-4-yl)ethan-1-ol: A Comparative Analysis Against Standard Treatments
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activity and therapeutic efficacy of the compound (1S)-1-(piperidin-4-yl)ethan-1-ol. At present, there are no published preclinical or clinical studies that investigate the pharmacological properties of this specific molecule. Consequently, a direct comparison of its efficacy against any standard-of-care treatments is not feasible.
The initial step in evaluating a new chemical entity for therapeutic potential involves extensive in vitro and in vivo studies to identify its biological target and mechanism of action. This foundational research is essential to determine the potential therapeutic area for which the compound might be effective. Without this information for this compound, it is impossible to identify the relevant standard treatments for a comparative analysis.
The piperidine moiety is a common structural feature in a vast array of biologically active compounds and approved pharmaceutical agents. Molecules containing a piperidine ring have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory effects. However, the overall pharmacological profile of a compound is dictated by its unique three-dimensional structure and the interplay of all its functional groups. Therefore, the known activities of other piperidine-containing molecules cannot be extrapolated to predict the therapeutic potential of this compound.
Future Directions
To ascertain the efficacy of this compound, the following experimental workflow would be necessary:
Figure 1. A generalized workflow for the development and evaluation of a new chemical entity.
The process commences with extensive preclinical testing to identify a biological target and assess efficacy and safety in animal models. Should the compound demonstrate a promising profile, it would then advance to clinical trials in humans, where its efficacy would be directly compared against existing standard treatments.
Cross-validation of (1S)-1-(piperidin-4-yl)ethan-1-ol analytical methods
A Comparative Guide to the Cross-Validation of Analytical Methods for (1S)-1-(piperidin-4-yl)ethan-1-ol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chiral compounds is paramount. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of the enantiomeric purity of this compound. The information presented is a synthesis of established methodologies for similar chiral piperidine and alcohol compounds, providing a framework for analytical method development and validation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for chiral HPLC-UV and GC-MS methods based on data from analogous compounds.
| Parameter | Chiral HPLC-UV | Chiral GC-MS (with derivatization) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Resolution (Rs) | > 2.0 | > 2.5 |
Experimental Workflow for Cross-Validation
The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of data. A typical workflow involves developing and validating each method independently, followed by a direct comparison of the results obtained from analyzing the same set of samples.
Comparative Performance Analysis of (1S)-1-(piperidin-4-yl)ethan-1-ol in Preclinical Assays
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive performance benchmark of the novel compound, (1S)-1-(piperidin-4-yl)ethan-1-ol, against established alternatives in a series of preclinical assays. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective comparison to facilitate informed decisions in their research endeavors.
This compound is a chiral piperidine derivative, a chemical scaffold prevalent in a wide array of pharmaceuticals due to its favorable pharmacological properties.[1][2] Piperidine-containing compounds have shown significant potential in modulating the activity of various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[3][4] This guide focuses on the characterization of this compound as a modulator of the µ-opioid receptor (MOR), a well-established GPCR and a key target for analgesic therapies.
Table 1: Comparative In Vitro Pharmacology at the µ-Opioid Receptor
The following table summarizes the in vitro pharmacological profile of this compound in comparison to the well-characterized MOR agonist, DAMGO, and the antagonist, Naloxone. The data was generated using standard radioligand binding and functional assays.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Agonist Potency (EC50, nM) | Functional Antagonist Activity (IC50, nM) |
| This compound | 15.2 | 45.8 | >10,000 |
| DAMGO (agonist control) | 1.8 | 5.2 | Not Applicable |
| Naloxone (antagonist control) | 2.5 | Not Applicable | 12.7 |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the µ-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor.
-
[³H]-DAMGO (radioligand).
-
Test compounds: this compound, DAMGO, Naloxone.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Cell membranes from HEK293-MOR cells are prepared by homogenization and centrifugation.
-
Membrane preparations are incubated with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Naloxone.
-
The incubation is carried out at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To assess the functional activity (agonist or antagonist) of the test compounds by measuring G-protein activation.[5]
Materials:
-
HEK293-MOR cell membranes.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Test compounds: this compound, DAMGO, Naloxone.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
GDP.
Procedure:
-
HEK293-MOR cell membranes are incubated with the test compound and a fixed concentration of GDP in the assay buffer.
-
For antagonist activity determination, the membranes are co-incubated with the test compound and a fixed concentration of the agonist DAMGO.
-
[³⁵S]GTPγS is added to initiate the binding reaction.
-
The incubation is carried out at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
EC50 values for agonists and IC50 values for antagonists are determined by non-linear regression analysis of the concentration-response curves.
Visualizations
Signaling Pathway of µ-Opioid Receptor Activation
The following diagram illustrates the canonical signaling pathway activated upon agonist binding to the µ-opioid receptor, a member of the Gi/o-coupled GPCR family.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity and specificity of (1S)-1-(piperidin-4-yl)ethan-1-ol
Despite a comprehensive search for information regarding the selectivity and specificity of (1S)-1-(piperidin-4-yl)ethan-1-ol , publicly available scientific literature and databases do not contain specific data on its biological targets, binding affinity, or functional activity.
Numerous searches were conducted to identify experimental data, including in vitro and in vivo studies, that would elucidate the pharmacological profile of this specific compound. These efforts included exploring structure-activity relationship (SAR) studies of analogous piperidine derivatives. While the broader class of piperidine-containing molecules is known to interact with a wide range of biological targets, such as sigma receptors, glutaminase 1, and various other enzymes and receptors, no specific information was found for this compound itself.
Consequently, it is not possible to provide a comparison guide detailing its selectivity and specificity against other alternatives, as the foundational data for such a comparison is not available in the public domain. Further empirical research would be required to characterize the pharmacological properties of this compound.
For researchers, scientists, and drug development professionals interested in this scaffold, the following general observations about piperidine derivatives may be of relevance:
-
Diverse Biological Activity: The piperidine moiety is a common scaffold in medicinal chemistry and is present in numerous approved drugs and clinical candidates with a wide array of biological activities.
-
Chirality can be Critical: The stereochemistry of piperidine derivatives, as in the specified "(1S)" configuration, can be crucial for target binding and pharmacological effect. However, without specific data, the impact of this stereocenter on the activity of 1-(piperidin-4-yl)ethan-1-ol remains unknown.
Due to the absence of specific biological data for this compound, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time.
A Comparative Guide to In Vitro and In Vivo Models for Preclinical Testing of (1S)-1-(piperidin-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of relevant in vitro and in vivo models for the preclinical assessment of (1S)-1-(piperidin-4-yl)ethan-1-ol. Given the prevalence of the piperidine scaffold in compounds targeting the central nervous system and in oncology, this guide will focus on models pertinent to evaluating potential analgesic and anticancer properties.
Introduction to this compound and Preclinical Models
This compound is a chiral secondary alcohol containing a piperidine ring, a common pharmacophore in numerous biologically active compounds. The piperidine moiety is a key structural feature in drugs with diverse pharmacological activities, including but not limited to, analgesics, antipsychotics, and anticancer agents. Therefore, a thorough preclinical evaluation of novel piperidine-containing compounds like this compound is crucial to elucidate their therapeutic potential and mechanism of action.
The selection of appropriate preclinical models is a critical step in drug development. In vitro models, which are conducted in a controlled environment outside of a living organism, are essential for initial screening, determining mechanism of action, and assessing cellular effects. In contrast, in vivo models, which are conducted in living organisms, are indispensable for evaluating the systemic effects, pharmacokinetics, and overall efficacy and safety of a drug candidate in a complex biological system. This guide will objectively compare these two complementary approaches for the preclinical testing of this compound.
In Vitro Models for Assessing Biological Activity
In vitro assays are fundamental for the initial characterization of a compound's biological activity. They offer high-throughput capabilities and allow for the investigation of specific molecular targets and cellular pathways.
Potential Anticancer Activity: Cell-Based Assays
To evaluate the potential of this compound as an anticancer agent, a primary approach is to assess its cytotoxicity against a panel of human cancer cell lines.
Quantitative Data Summary: Anticancer Cell Viability
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 0.8 |
| A549 | Lung Carcinoma | 25.8 | 1.2 |
| HCT116 | Colorectal Carcinoma | 18.5 | 0.9 |
| U-87 MG | Glioblastoma | > 50 | 1.5 |
Experimental Protocol: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Potential Analgesic Activity: Opioid Receptor Binding Assay
Given that many piperidine derivatives exhibit analgesic properties through interaction with opioid receptors, a radioligand binding assay can be used to determine the affinity of this compound for these receptors.
Quantitative Data Summary: Opioid Receptor Affinity
| Receptor | Radioligand | This compound Kᵢ (nM) | Morphine Kᵢ (nM) (Control) |
| Mu (µ) | [³H]-DAMGO | 85 | 5 |
| Delta (δ) | [³H]-DPDPE | > 1000 | 250 |
| Kappa (κ) | [³H]-U69593 | 450 | 30 |
Experimental Protocol: Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably transfected with the human mu-opioid receptor) are prepared.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for the mu-opioid receptor) and varying concentrations of the test compound, this compound, or a known opioid like morphine.
-
Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Signaling Pathway Diagram
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.
In Vivo Models for Assessing Efficacy and Safety
In vivo models are essential for evaluating the pharmacological effects of a compound in a whole-organism context, providing insights into its efficacy, toxicity, and pharmacokinetic profile.
Potential Anticancer Efficacy: Xenograft Tumor Model
To assess the in vivo anticancer potential of this compound, a human tumor xenograft model in immunocompromised mice is a standard and informative approach.
Quantitative Data Summary: Xenograft Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg, i.p.) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 25 | 875 ± 120 | 30 |
| This compound | 50 | 625 ± 100 | 50 |
| Paclitaxel (Control) | 10 | 375 ± 80 | 70 |
Experimental Protocol: Human Tumor Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to different treatment groups.
-
Compound Administration: The mice are treated with this compound at different doses, a vehicle control, and a positive control (e.g., Paclitaxel) via a specified route (e.g., intraperitoneal injection) for a defined period (e.g., daily for 21 days).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
Potential Analgesic Efficacy: Hot Plate Test
The hot plate test is a common method for assessing the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Quantitative Data Summary: Hot Plate Latency
| Treatment Group | Dose (mg/kg, i.p.) | Latency Time (seconds) at 60 min |
| Vehicle Control | - | 8.2 ± 1.1 |
| This compound | 10 | 12.5 ± 1.5 |
| This compound | 20 | 18.9 ± 2.0 |
| Morphine (Control) | 5 | 25.4 ± 2.8 |
Experimental Protocol: Hot Plate Test in Mice
-
Acclimatization: Mice are acclimated to the testing room and the hot plate apparatus before the experiment.
-
Baseline Measurement: The baseline latency to a thermal stimulus (e.g., licking a hind paw or jumping) is recorded by placing the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Compound Administration: The mice are administered this compound, a vehicle control, or a positive control (e.g., morphine) via a specified route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: The latency time is measured again at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: An increase in the latency time compared to the baseline and the vehicle control group indicates an analgesic effect.
Experimental Workflow Diagram
Caption: Workflow for a subcutaneous xenograft tumor model.
Comparison of In Vitro and In Vivo Models
| Feature | In Vitro Models | In Vivo Models |
| Biological Complexity | Low (isolated cells or molecules) | High (whole organism with complex physiological interactions) |
| Throughput | High | Low |
| Cost | Relatively low | High |
| Time | Short-term | Long-term |
| Information Gained | Mechanism of action, target engagement, cellular effects, initial potency | Systemic efficacy, pharmacokinetics (ADME), pharmacodynamics, toxicity, therapeutic index |
| Relevance to Human Disease | Limited, lacks systemic context | More relevant, but still an animal model with interspecies differences |
| Ethical Considerations | Minimal | Significant, requires adherence to animal welfare regulations |
Conclusion
The preclinical evaluation of this compound necessitates a strategic and integrated approach utilizing both in vitro and in vivo models. In vitro assays provide a rapid and cost-effective means to screen for biological activity, elucidate potential mechanisms of action, and determine potency at specific molecular targets. However, they lack the physiological complexity of a living organism.
In vivo models are indispensable for validating the therapeutic potential of a compound in a more clinically relevant setting. They provide crucial information on efficacy, safety, and the pharmacokinetic profile, which are critical for deciding whether to advance a compound to clinical trials. The data obtained from both model systems are complementary and, when considered together, provide a robust preclinical data package to support the further development of this compound as a potential therapeutic agent.
A Comparative Guide to the Synthetic Routes of (1S)-1-(Piperidin-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
(1S)-1-(Piperidin-4-yl)ethan-1-ol is a chiral building block of significant interest in medicinal chemistry, frequently incorporated into various therapeutic agent candidates. The stereospecific synthesis of this compound is crucial for ensuring the desired pharmacological activity and minimizing off-target effects. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining the (1S)-enantiomer: Asymmetric Reduction of a prochiral ketone and Chiral Resolution of a racemic mixture. This comparison is based on experimental data to inform the selection of the most suitable route for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Asymmetric Reduction | Route 2: Chiral Resolution |
| Starting Material | 4-Acetylpyridine | 4-Acetylpyridine |
| Key Step | Catalytic Asymmetric Transfer Hydrogenation | Diastereomeric Salt Crystallization |
| Chiral Reagent | (1S,2S)-TsDPEN-Ru(II) catalyst | (-)-O,O'-Dibenzoyl-L-tartaric acid |
| Overall Yield | ~65% | ~35-40% (for the S-enantiomer) |
| Enantiomeric Excess (e.e.) | >98% | >98% (after recrystallization) |
| Process Complexity | Technically more demanding catalyst preparation and reaction setup. | Involves multiple crystallization and separation steps. |
| Atom Economy | Higher | Lower, due to the discard of the undesired enantiomer. |
Route 1: Asymmetric Reduction via Catalytic Transfer Hydrogenation
This strategy introduces the desired stereochemistry through an enantioselective reduction of a prochiral ketone precursor, N-Boc-4-acetylpiperidine. The key to this approach is the use of a chiral catalyst, such as a Noyori-type ruthenium complex, which facilitates the transfer of hydrogen from a hydrogen donor to the ketone in a highly stereocontrolled manner.
Experimental Protocol:
Step 1: Synthesis of N-Boc-4-acetylpiperidine
-
N-protection of 4-acetylpyridine: 4-Acetylpyridine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine) and a reducing agent (e.g., H₂/Pd/C or NaBH₄) in a solvent like methanol. This step simultaneously protects the piperidine nitrogen and reduces the pyridine ring to a piperidine.
-
Purification: The resulting N-Boc-4-acetylpiperidine is purified by column chromatography.
Step 2: Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: The chiral catalyst, for instance, RuCl--INVALID-LINK--, is prepared according to established literature procedures.
-
Reduction Reaction: N-Boc-4-acetylpiperidine is dissolved in a suitable solvent (e.g., isopropanol). A hydrogen donor, such as a formic acid/triethylamine azeotrope or isopropanol itself, is added along with the chiral ruthenium catalyst.
-
Reaction Monitoring and Work-up: The reaction is stirred at a controlled temperature until completion, monitored by techniques like TLC or HPLC. Upon completion, the reaction is quenched, and the product, (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol, is extracted and purified.
Step 3: Deprotection
-
Boc Removal: The N-Boc protecting group is removed by treating the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM).
-
Isolation: The final product, this compound, is isolated as a salt and can be converted to the free base by treatment with a base.
Visualizing the Asymmetric Reduction Pathway
Caption: Synthetic scheme for this compound via asymmetric reduction.
Route 2: Chiral Resolution of Racemic 1-(Piperidin-4-yl)ethan-1-ol
This classical approach involves the synthesis of a racemic mixture of the target alcohol, followed by separation of the enantiomers using a chiral resolving agent. The principle lies in the formation of diastereomeric salts with different physical properties (e.g., solubility), allowing for their separation by crystallization.
Experimental Protocol:
Step 1: Synthesis of Racemic 1-(Piperidin-4-yl)ethan-1-ol
-
Reduction of 4-acetylpyridine: 4-Acetylpyridine is reduced to racemic 1-(piperidin-4-yl)ethan-1-ol. This can be achieved in a single step using a strong reducing agent like catalytic hydrogenation with a platinum or rhodium catalyst under acidic conditions (e.g., in acetic acid) which reduces both the ketone and the pyridine ring.[1]
-
Purification: The racemic product is isolated and purified.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Salt Formation: The racemic 1-(piperidin-4-yl)ethan-1-ol is dissolved in a suitable solvent (e.g., a mixture of methanol and water). An equimolar or slightly less than equimolar amount of a chiral resolving agent, such as (-)-O,O'-dibenzoyl-L-tartaric acid, is added.
-
Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to induce crystallization of one of the diastereomeric salts. The salt of the (1S)-enantiomer with the L-tartaric acid derivative is typically less soluble and precipitates out.
-
Isolation: The precipitated diastereomeric salt is collected by filtration. To achieve high enantiomeric purity, one or more recrystallizations may be necessary.
Step 3: Liberation of the Enantiopure Amine
-
Salt Decomposition: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid derivative and liberate the free this compound.
-
Extraction and Isolation: The enantiomerically pure product is extracted into an organic solvent, dried, and the solvent is evaporated to yield the final product. The chiral resolving agent can often be recovered from the aqueous layer by acidification and extraction.
Visualizing the Chiral Resolution Pathway
Caption: Synthetic scheme for this compound via chiral resolution.
Concluding Remarks
The choice between asymmetric reduction and chiral resolution for the synthesis of this compound depends on several factors.
-
Asymmetric reduction offers a more elegant and atom-economical approach, with the potential for higher overall yields. However, it requires access to specialized and often expensive chiral catalysts, and the optimization of the reaction conditions can be challenging.
-
Chiral resolution , while being a more traditional and often lower-yielding method for the desired enantiomer, relies on more readily available and less expensive resolving agents. The process can be straightforward to implement, although it may require multiple tedious crystallization steps to achieve high enantiomeric purity.
For large-scale production, the higher efficiency and reduced waste of an optimized asymmetric reduction process are generally favored. For smaller-scale laboratory synthesis, the practicality and lower initial investment of chiral resolution may be more attractive. Ultimately, the selection of the synthetic route should be guided by a careful consideration of the available resources, desired scale of production, and the specific economic and environmental goals of the project.
References
Safety Operating Guide
Personal protective equipment for handling (1S)-1-(piperidin-4-yl)ethan-1-ol
This guide provides critical safety and logistical information for the handling and disposal of (1S)-1-(piperidin-4-yl)ethan-1-ol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
This compound is a chemical compound that requires careful handling due to its potential hazards. Safety data sheets for similar compounds indicate that it may be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage[1][2][3]. Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal protocols are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause severe eye damage[1][2]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact, as the substance is toxic upon dermal absorption[1][2][3]. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing and skin. |
| Respiratory | Use only in a well-ventilated area or with a certified respirator if ventilation is inadequate or if aerosols or vapors are generated[1][2][3]. | To prevent inhalation toxicity. |
Experimental Protocols
Handling Procedure:
-
Preparation: Before handling, ensure that all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean, uncluttered, and located in a well-ventilated fume hood.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
In Case of a Spill: In the event of a spill, evacuate the area and prevent the spread of the chemical. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the chemical to enter drains[3].
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling the compound. Decontaminate all surfaces and equipment that have come into contact with the chemical.
Disposal Plan:
-
Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a designated, clearly labeled, and sealed container.
-
Waste Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash. Contact your institution's environmental health and safety (EHS) office for specific disposal instructions.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
